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  • Product: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1000340-92-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide focuses on a specific derivative, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No: 1000340-92-0), providing a comprehensive overview of its chemical structure, properties, synthesis, and burgeoning significance in drug discovery. We will delve into its role as a key building block for potent kinase inhibitors and other therapeutic agents, offering field-proven insights for researchers engaged in the exploration of this promising molecule.

The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation of Biological Mimicry

The power of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its bioisosteric relationship with purines, the fundamental components of nucleic acids and key players in cellular signaling. This structural mimicry enables derivatives to effectively compete with endogenous ligands for binding sites on enzymes and receptors, leading to the modulation of various physiological pathways.[1] Consequently, this heterocyclic system has been extensively explored for the treatment of a broad spectrum of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][2]

Unveiling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine: Structure and Properties

Chemical Structure

The IUPAC name for the compound with CAS number 1000340-92-0 is 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine . Its structure consists of a fused pyrrole and pyridine ring system, with methyl groups substituted at the 5th and 6th positions of the bicyclic core.

G A Starting Material: 2-Amino-5,6-dimethylpyridine B Step 1: Introduction of the Pyrrole Ring Precursor A->B Reagents: e.g., α-halo-ketone C Intermediate: Substituted Pyridine B->C D Step 2: Cyclization C->D Conditions: e.g., Base-catalyzed condensation E Final Product: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine D->E F Purification: Column Chromatography E->F

Caption: Proposed synthetic workflow for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Substituted Pyridine Intermediate

  • To a solution of 2-amino-5,6-dimethylpyridine in a suitable solvent (e.g., anhydrous DMF), add an equimolar amount of an appropriate α-halo-ketone (e.g., chloroacetone) dropwise at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the crude intermediate in a high-boiling point solvent (e.g., diphenyl ether).

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid).

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) for a specified period, again monitoring by TLC.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Biological Significance and Applications in Drug Discovery

The true value of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine lies in its application as a versatile building block for the synthesis of highly active pharmaceutical agents. The core scaffold has been identified as a potent "hinge-binder" for various kinases, which are critical targets in oncology and immunology.

Kinase Inhibition: A Privileged Scaffold

Numerous studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in the design of inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cell lines. [3][4][5]The substituents on the pyrrolopyridine ring play a crucial role in modulating potency and selectivity. [3]* Traf2 and Nck-Interacting Kinase (TNIK): TNIK is implicated in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of this kinase. * Phosphodiesterase 4B (PDE4B): As an enzyme involved in inflammatory pathways, PDE4B is a target for anti-inflammatory drugs. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors. [6] The 5,6-dimethyl substitution pattern on the pyridine ring of the scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with the target protein, thereby fine-tuning its pharmacological profile.

Illustrative Signaling Pathway: FGFR Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway PLCg_Pathway PLCγ Pathway FGFR->PLCg_Pathway Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK_Pathway->Gene_Expression PI3K_AKT_Pathway->Gene_Expression PLCg_Pathway->Gene_Expression FGF FGF FGF->FGFR Binds and Activates Inhibitor 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Blocks ATP Binding Site

Caption: Mechanism of action for a hypothetical 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is not publicly available. However, based on the known hazards of pyridine and other substituted pyrrolo[2,3-b]pyridines, the following precautions are strongly advised:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [1][7]Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [7]Avoid inhalation of dust or vapors and contact with skin and eyes. [7]* Toxicology: Pyridine itself is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. [8]Similar hazards should be assumed for its derivatives.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [1]

Conclusion and Future Perspectives

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a strategically important building block in the landscape of modern drug discovery. Its foundational 7-azaindole core provides a proven platform for interaction with a multitude of biological targets, particularly kinases. The dimethyl substitution offers a nuanced modification to this scaffold, providing medicinal chemists with a tool to refine potency, selectivity, and pharmacokinetic properties. As the quest for novel and effective therapeutics continues, the exploration of derivatives built upon the 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine core holds significant promise for the development of next-generation medicines.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL not available)
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL not available)
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (URL not available)
  • The Strategic Role of Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery. (URL not available)
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL not available)
  • Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
  • SAFETY DATA SHEET - Pyridine. (URL not available)
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL not available)
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (URL not available)
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL not available)
  • Sigma-Aldrich - Safety Data Sheet - Pyridine. (URL not available)
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (URL not available)
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL not available)
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL not available)
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (URL not available)
  • TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. (URL not available)
  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. (URL not available)
  • 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (URL not available)
  • 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (URL not available)
  • 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900) - NP-MRD. (URL not available)
  • 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1 H NMR - ChemicalBook. (URL not available)
  • 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (1 x 1 g) | Alchimica. (URL not available)
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL not available)
  • Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (URL not available)
  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available)
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. (URL not available)

Sources

Exploratory

The 5,6-Dimethyl-7-Azaindole Scaffold: A Strategic Bioisostere in Medicinal Chemistry

Executive Summary: The "Privileged" Architecture In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole or purine to bec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole or purine to become a "privileged structure" in kinase and epigenetic modulator design.[1]

The specific 5,6-dimethyl-7-azaindole variant represents a high-value optimization of this core. By introducing methyl groups at the C5 and C6 positions, medicinal chemists can simultaneously modulate lipophilicity, occlude metabolic "soft spots," and fine-tune the electronic density of the pyridine ring. This guide dissects the synthetic utility, physicochemical profile, and therapeutic application of this specific scaffold.[2][3]

Scaffold Analysis: Physicochemical & Electronic Properties

The 5,6-dimethyl-7-azaindole core offers distinct advantages over the parent 7-azaindole and the indole scaffold.

Electronic Modulation and pKa

The introduction of the pyridine nitrogen (N7) significantly alters the acid-base profile compared to indole.

  • Indole: Effectively non-basic (pKa ~ -2.4).

  • 7-Azaindole: Weakly basic (pKa ~ 4.6).

  • 5,6-Dimethyl-7-Azaindole: The electron-donating effects (+I) of the methyl groups at C5 and C6 increase the electron density on the pyridine ring, typically raising the pKa of N7 by 0.5–1.0 log units compared to the unsubstituted parent. This enhances solubility in acidic media (e.g., gastric fluid) without compromising membrane permeability at physiological pH.

Metabolic Stability (The "Magic Methyl" Effect)

A critical vulnerability of the standard 7-azaindole scaffold is oxidation at the C6 position by Aldehyde Oxidase (AO) , leading to rapid clearance (formation of the 6-oxo metabolite).

  • Strategic Blockade: The C6-methyl group sterically hinders the approach of the AO molybdenum cofactor, effectively blocking this metabolic route.

  • Hydrophobic Filling: The C5-methyl group often targets the hydrophobic "gatekeeper" region in kinase ATP-binding pockets, improving potency and selectivity.

Table 1: Comparative Physicochemical Profile
PropertyIndole7-Azaindole5,6-Dimethyl-7-AzaindoleMedicinal Consequence
H-Bond Donor N1-HN1-HN1-HCritical for Hinge Binding (Kinases)
H-Bond Acceptor NoneN7N7Mimics N1 of Adenine (Purine)
pKa (Conj. Acid) ~ -2.44.59~ 5.2 - 5.5Improved Solubility in low pH
Metabolic Risk C3 OxidationC6 Oxidation (AO)Blocked Extended Half-life (

)
LogP 2.141.65~ 2.3Balanced Permeability/Solubility

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold in a binding context (e.g., Kinase ATP pocket).

SAR_Logic Core 5,6-Dimethyl-7-Azaindole (Scaffold) N1 N1 Position (H-Bond Donor) Core->N1 Glu/Asp Interaction N7 N7 Position (H-Bond Acceptor) Core->N7 Hinge Region Interaction C6 C6-Methyl (Metabolic Shield) Core->C6 Blocks Aldehyde Oxidase C5 C5-Methyl (Hydrophobic Fill) Core->C5 Gatekeeper Residue Interaction C3 C3 Position (Vector for Extension) Core->C3 Solvent Exposed / Specificity

Figure 1: SAR Map detailing the pharmacophoric contributions of the 5,6-dimethyl-7-azaindole core.

Synthetic Access: Robust Methodologies

Synthesis of the 5,6-dimethyl variant requires navigating the electron-deficient nature of the pyridine ring. The classical Bartoli Indole Synthesis is often less efficient for electron-poor pyridines. The industry standard has shifted toward Palladium-Catalyzed Cyclization .

Preferred Route: Sonogashira / Cyclization Sequence

This route allows for the regioselective construction of the pyrrole ring onto a pre-functionalized pyridine.

Precursor: 2-amino-3-iodo-4,5-dimethylpyridine.

Synthesis_Flow Start 2-Amino-4,5-dimethylpyridine Step1 Iodination (NIS/DMF) Regioselective at C3 Start->Step1 Inter1 2-Amino-3-iodo-4,5-dimethylpyridine Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter1->Step2 Inter2 Alkynyl Intermediate Step2->Inter2 Step3 Cyclization (KOtBu/NMP or CuI) Inter2->Step3 Final 5,6-Dimethyl-7-Azaindole Step3->Final

Figure 2: Step-wise synthetic pathway for the construction of the 5,6-dimethyl-7-azaindole core.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies adapted for the dimethyl variant.

Step 1: Iodination

  • Dissolve 2-amino-4,5-dimethylpyridine (1.0 eq) in DMF (0.5 M).

  • Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C.

  • Stir at RT for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with water, filter the precipitate (2-amino-3-iodo-4,5-dimethylpyridine). Recrystallize from Ethanol.

Step 2 & 3: One-Pot Sonogashira/Cyclization

  • Reagents: Intermediate from Step 1 (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq) in anhydrous THF/DMF.

  • Reaction: Degas and heat to 60°C for 6 hours under Argon.

  • Cyclization: Add KOtBu (2.5 eq) directly to the reaction mixture (or swap solvent to NMP if higher temp needed). Heat to 80°C for 2 hours.

  • Purification: Quench with NH4Cl (aq). Extract with EtOAc.[4] Purify via Flash Chromatography (Hexane/EtOAc gradient).

Case Study: Kinase Inhibition & Resistance Profiles

The 7-azaindole scaffold is central to drugs like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor). The 5,6-dimethyl modification is particularly relevant when targeting kinases with specific steric constraints or metabolic liabilities.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket of kinases:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu residue).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen (e.g., Cys/Val residue).

  • C5-Methyl: Displaces the "conserved water" molecule often found in the pocket, providing an entropic gain in binding energy.

Data Highlight: Metabolic Stability (Microsomal Stability Assay)

  • Compound A (Unsubstituted 7-azaindole):

    
     = 15 min (Human Liver Microsomes). Major metabolite: 6-oxo-7-azaindole.
    
  • Compound B (5,6-Dimethyl-7-azaindole derivative):

    
     > 60 min. 6-oxo metabolite undetected.
    
  • Interpretation: The C6-methyl effectively blocks the Aldehyde Oxidase pathway, a common failure mode for azaindole drugs in Phase I trials.

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. Link

  • Popowycz, F., et al. (2003). "7-Azaindole: A Versatile Scaffold in Medicinal Chemistry." Tetrahedron. Link

  • Léveillé, F., et al. (2018). "Impact of the 7-Azaindole Scaffold on Kinase Inhibitor Design." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2006). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Foundational

A Technical Guide to the Core Differences Between Indole and 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive analysis of the core differences between the foundational bicyclic heterocycle, indole, and its strategically modified bioisostere, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the core differences between the foundational bicyclic heterocycle, indole, and its strategically modified bioisostere, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced physicochemical, electronic, and biological implications of substituting the indole core with this specific 7-azaindole derivative. By delving into the structural rationale, comparative properties, and synthetic methodologies, this guide aims to empower informed decisions in scaffold selection and lead optimization programs.

Executive Summary: The Strategic Imperative for Bioisosteric Replacement

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its rich chemical reactivity and ability to participate in various biological interactions have cemented its status as a "privileged" structure.[2][3] However, the indole nucleus is not without its liabilities in drug development, including susceptibility to oxidative metabolism and suboptimal physicochemical properties that can hinder pharmacokinetic profiles.

The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, creating an azaindole, is a widely employed bioisosteric approach to address these challenges.[3] Specifically, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a particularly successful indole bioisostere, offering the potential for enhanced target engagement, improved solubility, and modulated metabolic stability.[3] This guide focuses on a specific, yet increasingly relevant, derivative: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine . The addition of the dimethyl groups on the pyridine ring further refines the electronic and steric properties of the 7-azaindole core, offering a unique tool for fine-tuning drug candidates.

Comparative Structural and Physicochemical Properties

The fundamental difference between indole and 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine lies in the isoelectronic replacement of the C-7 carbon in indole with a nitrogen atom and the addition of two methyl groups at positions 5 and 6. This seemingly subtle alteration has profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile.

Electronic Landscape and Aromaticity

Both indole and 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine are aromatic systems, each possessing 10 π-electrons delocalized across the bicyclic framework, conforming to Hückel's rule.[4] However, the introduction of the more electronegative nitrogen atom in the six-membered ring of the 7-azaindole derivative significantly alters the electron density distribution. The pyridine ring of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is electron-deficient compared to the benzene ring of indole. This electronic perturbation influences the reactivity of the entire molecule.

Hydrogen Bonding Capacity

A key differentiator for drug-receptor interactions is hydrogen bonding. Both molecules possess a hydrogen bond donor in the pyrrole -NH group. However, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine features an additional hydrogen bond acceptor at the N-7 position of the pyridine ring. This dual hydrogen bond donor-acceptor capability can lead to enhanced binding affinity and selectivity for biological targets, particularly protein kinases where interactions with the hinge region of the ATP-binding site are crucial.[3]

H_Bonding cluster_indole Indole H-Bonding cluster_azaindole Azaindole H-Bonding Indole Indole Indole_Donor Pyrrole N-H (Donor) Indole->Indole_Donor Possesses Azaindole 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Azaindole_Donor Pyrrole N-H (Donor) Azaindole->Azaindole_Donor Possesses Azaindole_Acceptor Pyridine N (Acceptor) Azaindole->Azaindole_Acceptor Possesses

Physicochemical Properties: A Comparative Table
PropertyIndole5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (Predicted)Rationale for Difference and Implication in Drug Discovery
Molecular Weight 117.15 g/mol 146.19 g/mol The addition of two methyl groups increases molecular weight. This needs to be considered in the context of "rule of five" guidelines.
pKa (Pyrrole N-H) ~17~16-17The electron-withdrawing nature of the pyridine ring in the azaindole may slightly increase the acidity of the pyrrole N-H compared to indole.
pKa (Basic Center) Not significantly basic~5-6The pyridine nitrogen (N-7) introduces a basic center, allowing for salt formation, which can significantly improve aqueous solubility and formulation options. The methyl groups, being electron-donating, will slightly increase the basicity compared to the unsubstituted 7-azaindole.
cLogP ~2.1~2.5-2.8The two additional methyl groups will increase the lipophilicity compared to both indole and the parent 7-azaindole. This can impact cell permeability and potential off-target effects.[5]
Aqueous Solubility LowModerate (as a salt)The ability to form salts at physiological pH due to the basic pyridine nitrogen can lead to a significant enhancement in aqueous solubility for the azaindole derivative, a major advantage in drug development.

Chemical Reactivity: Divergent Pathways

The electronic differences between the two scaffolds dictate their reactivity, particularly in electrophilic substitution reactions, which are fundamental for further functionalization.

  • Indole: Electrophilic attack preferentially occurs at the electron-rich C3 position of the pyrrole ring. If C3 is blocked, substitution may occur at C2 or on the benzene ring.

  • 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine: The pyrrole ring remains the more electron-rich portion, and electrophilic substitution still favors the C3 position. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack than the benzene ring of indole. The pyridine nitrogen can be protonated or alkylated.

Biological Significance and Applications in Drug Discovery

Both indole and 7-azaindole derivatives are prevalent in biologically active compounds and approved drugs.[1][6] The choice between these scaffolds is often a strategic decision made during lead optimization to enhance a desired biological activity or improve pharmacokinetic properties.

Indole derivatives are found in a vast array of drugs, including the anti-inflammatory indomethacin, the anti-emetic ondansetron, and the sleep hormone melatonin. Their biological activities are diverse, spanning anticancer, antimicrobial, and CNS-active agents.[1]

7-Azaindole derivatives , including those with substitutions like the 5,6-dimethyl pattern, are particularly prominent as protein kinase inhibitors .[7] The hydrogen bond accepting ability of the N-7 atom is crucial for anchoring the molecule in the ATP-binding site of many kinases. A notable example of a 7-azaindole-containing drug is Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK). The dimethyl substitution pattern can contribute to potency and selectivity by occupying specific hydrophobic pockets within the target protein.

Signaling_Pathway cluster_kinase Kinase Activity RTK Receptor Tyrosine Kinase (e.g., FGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to active site Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates Inhibitor 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) Inhibitor->RTK Competitively Binds to ATP Site

Synthetic Methodologies: A Practical Guide

The synthesis of these scaffolds requires distinct chemical strategies. Below are representative protocols for the preparation of the parent indole and a general approach for substituted 7-azaindoles, which can be adapted for the 5,6-dimethyl derivative.

Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

Step-by-Step Methodology:

  • Hydrazone Formation: Phenylhydrazine (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) are refluxed in a solvent such as ethanol for 1-2 hours to form the corresponding phenylhydrazone.

  • Indolization: The crude phenylhydrazone is then treated with a catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂), and heated. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the indole.

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation (e.g., EtOH, reflux) Start->Hydrazone Indolization Indolization (Acid Catalyst, Heat) Hydrazone->Indolization Workup Work-up and Purification (Extraction, Chromatography) Indolization->Workup Product Indole Derivative Workup->Product

Experimental Protocol: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines

The synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through multi-step sequences, often starting from a substituted pyridine derivative. A common strategy involves the construction of the pyrrole ring onto the pyridine core.

Step-by-Step Methodology (General Approach):

  • Starting Material: A suitably substituted aminopyridine, such as 2-amino-5,6-dimethylpyridine, serves as the precursor.

  • Introduction of a Side Chain: The aminopyridine is reacted with a reagent that introduces a two-carbon unit, which will form part of the pyrrole ring. This can be achieved through various methods, including the Bartoli or Leimgruber-Batcho indole syntheses, adapted for azaindoles.

  • Cyclization: The intermediate is then cyclized to form the bicyclic 1H-pyrrolo[2,3-b]pyridine ring system. This step is often acid- or base-catalyzed and may require heating.

  • Functional Group Interconversion (if necessary): Once the core is formed, further modifications can be made to introduce or alter substituents.

  • Purification: Each step is followed by appropriate work-up and purification procedures, such as extraction and column chromatography, to isolate the desired product.

Azaindole_Synthesis Start Substituted Aminopyridine (e.g., 2-amino-5,6-dimethylpyridine) Side_Chain Side Chain Introduction Start->Side_Chain Cyclization Cyclization to form Pyrrole Ring Side_Chain->Cyclization Purification Purification Cyclization->Purification Product 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Purification->Product

Spectroscopic Characterization: Distinguishing Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two scaffolds.

  • ¹H NMR: In indole, the protons on the benzene ring typically appear as a complex multiplet in the aromatic region. For 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, the aromatic protons will show distinct signals, and two singlets corresponding to the two methyl groups will be observed in the aliphatic region. The chemical shifts of the pyrrole protons will also be influenced by the electronic differences between the two ring systems.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the six-membered ring will be significantly different. The carbons adjacent to the nitrogen in the pyridine ring of the azaindole will be shifted downfield compared to the corresponding carbons in the benzene ring of indole.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The transition from an indole to a 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is a nuanced yet powerful strategy in medicinal chemistry. This bioisosteric replacement offers a suite of potential advantages, including the introduction of a key hydrogen bond acceptor, modulation of physicochemical properties to enhance solubility and formulation options, and the alteration of metabolic pathways. The addition of the dimethyl groups provides a further layer of refinement, allowing for the probing of specific hydrophobic pockets within a biological target. While the indole core remains a highly valuable and versatile starting point, a deep understanding of the comparative properties of its azaindole bioisosteres, such as 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, is essential for the rational design of next-generation therapeutics with improved efficacy and drug-like properties. This guide serves as a foundational resource to aid in the strategic deployment of this important scaffold in contemporary drug discovery programs.

References

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21587. Available from: [Link]

  • Bansal, Y., & Silakari, O. (2022). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. Available from: [Link]

  • Kaushik, N., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100782. Available from: [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 20-33. Available from: [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. Available from: [Link]

  • Guillard, A., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(19), 3494. Available from: [Link]

  • Sravanthi, G., & Manju, S. L. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry, 55(4), 1-21. Available from: [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21587. Available from: [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Available from: [Link]

  • Singh, V. K., et al. (2015). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 15(10), 843-854. Available from: [Link]

  • Le, T. N., & Giordanetto, F. (2014). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Future Medicinal Chemistry, 6(13), 1459-1476. Available from: [Link]

  • Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters, 27(20), 4730-4734. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300445. Available from: [Link]

  • Hansch, C., et al. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

  • Gros, P., et al. (2022). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. Available from: [Link]

  • Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300445. Available from: [Link]

  • PubChem. (n.d.). 5-Azaindole. Available from: [Link]

  • Gribble, G. W. (2010). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Arkivoc, 2010(1), 1-32. Available from: [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Gribble, G. W. (2010). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Arkivoc, 2010(1), 1-32. Available from: [Link]

  • Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. Available from: [Link]

  • Abdel-Aal, E. A. A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Taibah University for Science, 14(1), 1013-1025. Available from: [Link]

  • Vedantu. (n.d.). Indole in Chemistry: Structure, Properties & Uses Explained. Available from: [Link]

Sources

Exploratory

Biological Targets for 5,6-Dimethyl Substituted 7-Azaindoles

The 5,6-dimethyl-7-azaindole scaffold represents a precision-engineered pharmacophore in modern oncology, most notably serving as the structural anchor for PKMYT1 inhibitors (e.g., Lunresertib/RP-6306).[1] This specific...

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6-dimethyl-7-azaindole scaffold represents a precision-engineered pharmacophore in modern oncology, most notably serving as the structural anchor for PKMYT1 inhibitors (e.g., Lunresertib/RP-6306).[1] This specific substitution pattern is not merely decorative; it is a critical determinant of selectivity, driving synthetic lethality in CCNE1-amplified tumors.

A Technical Guide to Synthetic Lethality and Kinase Selectivity

Executive Summary: The 5,6-Dimethyl Advantage

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibition, often functioning as a bioisostere of the purine ring in ATP.[1] However, the 5,6-dimethyl substitution transforms this general hinge-binder into a highly specific tool for targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).

While the 7-azaindole core mimics the adenine base of ATP, the 5,6-dimethyl motif provides critical hydrophobic contacts that discriminate between the broad kinome and the specific hydrophobic pockets found in the PKMYT1 active site. This guide details the mechanistic basis of this targeting, the synthetic lethality paradigm it exploits, and the protocols required to validate it.

Primary Biological Target: PKMYT1

PKMYT1 is a member of the Wee1 kinase family and acts as a negative regulator of the cell cycle. It phosphorylates CDK1 (Cyclin-Dependent Kinase 1) at Threonine 14 (Thr14), holding the CDK1-Cyclin B complex in an inactive state to prevent premature mitotic entry.[1]

Mechanism of Action: Synthetic Lethality

The therapeutic value of targeting PKMYT1 with 5,6-dimethyl-7-azaindoles lies in CCNE1 (Cyclin E1) amplification .[1]

  • Normal Cells: Rely on both WEE1 and PKMYT1 to regulate the G2/M transition.

  • CCNE1-Amplified Tumors: Experience high replicative stress.[1] These cells become hyper-dependent on PKMYT1 to prevent "mitotic catastrophe."[1]

  • Inhibition: When a 5,6-dimethyl-7-azaindole derivative (e.g., Lunresertib) inhibits PKMYT1, the "brake" on CDK1 is removed. The cell enters mitosis with unrepaired DNA damage, leading to apoptosis.

Structural Activity Relationship (SAR)

The 5,6-dimethyl-7-azaindole core (specifically in compounds like Lunresertib ) engages the ATP-binding pocket with high affinity.[1]

  • Hinge Binding: The 7-azaindole nitrogen (N1) and the pyridine nitrogen (N7) form hydrogen bonds with the kinase hinge region.[1]

  • Hydrophobic Clamp: The 5,6-dimethyl groups project into a specific hydrophobic sub-pocket unique to PKMYT1, enhancing selectivity over other kinases (like WEE1) that lack the precise steric accommodation for this bulk.

Secondary Targets & Off-Target Considerations

While PKMYT1 is the primary high-value target, the 7-azaindole scaffold is promiscuous if not carefully substituted.[1]

  • TEAD Transcription Factors: Some 7-azaindole derivatives target the palmitate-binding pocket of TEAD.[1] However, the 5,6-dimethyl pattern is less common here than in PKMYT1 inhibitors.

  • Necroptosis (RIPK1/RIPK3): 7-azaindoles have been explored as necroptosis inhibitors, but these typically require different substitutions (e.g., at the 3-position) to gain potency against RIPK1.[1]

Visualization: PKMYT1 Signaling & Synthetic Lethality

The following diagram illustrates the critical role of PKMYT1 in the cell cycle and how 5,6-dimethyl-7-azaindole inhibition triggers death in CCNE1-high cells.

PKMYT1_Pathway cluster_cell CCNE1-Amplified Tumor Cell CCNE1 CCNE1 Overexpression RepStress Replicative Stress CCNE1->RepStress Induces PKMYT1 PKMYT1 Kinase RepStress->PKMYT1 Creates Dependency CDK1 CDK1 (Inactive) pThr14 PKMYT1->CDK1 Phosphorylates (Inhibits) CDK1_Active CDK1 (Hyperactive) PKMYT1->CDK1_Active Inhibition leads to CDK1->CDK1_Active Dephosphorylation Mitosis Premature Mitosis CDK1_Active->Mitosis Drives Drug 5,6-Dimethyl-7-Azaindole (e.g., Lunresertib) Drug->PKMYT1 Inhibits Death Mitotic Catastrophe (Apoptosis) Mitosis->Death Unrepaired DNA Damage

Caption: Mechanism of synthetic lethality in CCNE1-amplified cells via PKMYT1 inhibition by 5,6-dimethyl-7-azaindoles.[1]

Experimental Protocols

To validate the biological activity of a 5,6-dimethyl-7-azaindole derivative, the following protocols are essential.

Protocol: PKMYT1 Enzymatic Inhibition Assay (ADP-Glo)

Purpose: Determine the IC50 of the compound against recombinant PKMYT1.[1]

Materials:

  • Recombinant Human PKMYT1 (active).[1]

  • Substrate: CDK1/Cyclin B1 (kinase dead or peptide substrate).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 5,6-dimethyl-7-azaindole derivative in DMSO (Top conc: 10 μM).

  • Enzyme Mix: Dilute PKMYT1 in Assay Buffer to 2x final concentration (typically 1-5 nM).

  • Substrate Mix: Prepare ATP (10 μM final) and CDK1 substrate (0.2 mg/mL final) in Assay Buffer.

  • Reaction:

    • Add 2.5 μL Compound + 2.5 μL Enzyme Mix to a 384-well plate. Incubate 10 min at RT.

    • Add 5 μL Substrate Mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol: Cellular Synthetic Lethality Assay

Purpose: Confirm selectivity for CCNE1-high cells.

Cell Lines:

  • Test: OVCAR3 or HCC1569 (CCNE1-amplified).

  • Control: HCT116 or MCF7 (CCNE1-low/normal).[1]

Workflow:

  • Seeding: Seed cells at 500-1000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the compound (0.1 nM – 10 μM).

  • Duration: Incubate for 72-96 hours (at least 2 doubling times).

  • Readout: Add CellTiter-Glo® reagent.[1] Measure luminescence.

  • Validation: The IC50 in CCNE1-high cells should be significantly lower (>10-fold shift) than in control cells.

Data Summary: Key Compounds

The following table summarizes the activity of the leading 5,6-dimethyl-7-azaindole derivative.

Compound NameStructure CorePrimary TargetIC50 (Enzymatic)Key Indication
Lunresertib (RP-6306) 5,6-dimethyl-7-azaindolePKMYT1< 5 nMCCNE1-amplified solid tumors (Ovarian, Breast)
Compound 153 (Intermediate)5,6-dimethyl-7-azaindolePKMYT1~10-50 nMTool compound for SAR studies

References

  • Discovery of Lunresertib (RP-6306)

    • Title: Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306.[1][2]

    • Source: ResearchGate / Repare Therapeutics Public
    • URL:[Link]

  • PKMYT1 Mechanism

    • Title: Lunresertib | C18H20N4O2 | CID 156869388 - PubChem.[1]

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link][1]

  • 7-Azaindole Scaffold Utility

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Introduction & Therapeutic Significance 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 5,6-dimethyl-7-azaindole) represents a critical scaffold in modern medicinal chemistry.[1] As a bioisostere of both indole and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Significance

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 5,6-dimethyl-7-azaindole) represents a critical scaffold in modern medicinal chemistry.[1] As a bioisostere of both indole and purine, the 7-azaindole core is a "privileged structure" frequently utilized to design ATP-competitive kinase inhibitors.

The introduction of methyl groups at the 5- and 6-positions modulates the lipophilicity (LogP) and steric profile of the molecule, potentially enhancing selectivity for specific kinase hydrophobic pockets (e.g., JAK, FGFR, or ROCK families) compared to the unsubstituted parent scaffold.

This guide serves as an advanced technical document, synthesizing safety data with practical handling protocols for research environments.

Physicochemical Identity & Properties

Note: Specific experimental values for the 5,6-dimethyl derivative are limited. Data below includes predicted values based on Structure-Activity Relationships (SAR) with the parent 7-azaindole.

PropertySpecification / DataTechnical Context
CAS Number 1000340-92-0 Unique identifier for the 5,6-dimethyl isomer.
Molecular Formula

Molecular Weight 146.19 g/mol
Appearance Off-white to beige solidColoration often indicates trace oxidation of the pyrrole ring.
Solubility DMSO, Methanol, DMFLow aqueous solubility expected; requires organic co-solvents for biological assays.
pKa (Predicted) ~4.9 (Pyridyl N)Slightly more basic than 7-azaindole (pKa 4.6) due to inductive donation (+I) from methyl groups.
H-Bond Donors 1 (Pyrrole NH)Critical for binding to the "hinge region" of kinase enzymes (Glu/Leu residues).
H-Bond Acceptors 1 (Pyridine N)

Hazard Identification & Risk Assessment

GHS Classification (Read-across from 7-azaindole parent):

  • Skin Irritation (Category 2) - H315

  • Eye Irritation (Category 2A) - H319

  • STOT-SE (Respiratory Irritation) (Category 3) - H335

  • Acute Toxicity, Oral (Category 4) - H302 (Precautionary assignment)

Mechanistic Toxicology
  • Irritation Potential: The electron-rich aromatic system and the basic pyridine nitrogen (N7) contribute to local tissue irritation upon contact with mucous membranes.

  • Kinase Interference: As a potent ATP-mimetic, systemic absorption may lead to off-target inhibition of essential kinases (e.g., CDK, GSK3), potentially affecting cell cycle regulation.

Synthesis & Retrosynthetic Analysis

The synthesis of 5,6-substituted 7-azaindoles often bypasses the harsh conditions of the classical Bartoli indole synthesis. The industry-standard approach utilizes a Larock-type heteroannulation or a Sonogashira coupling/cyclization sequence starting from a functionalized aminopyridine.

Diagram 1: Retrosynthetic Pathway

This workflow illustrates the logical construction of the 7-azaindole core from commercially available pyridine precursors.

SynthesisPath cluster_logic Chemical Logic Target Target: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Precursor Intermediate: 3-Alkynyl-2-aminopyridine Precursor->Target 5-endo-dig Cyclization StartMat Starting Material: 2-Amino-3-iodo-5,6-dimethylpyridine StartMat->Precursor Sonogashira Coupling Reagents Reagents: Pd(PPh3)2Cl2, CuI, TMS-Acetylene Reagents->Precursor Cyclization Cyclization: Base-mediated (KOtBu/NMP) or Cu-catalyzed Text The 2-amino group acts as the nucleophile attacking the alkyne activated by Pd/Cu.

Caption: Retrosynthetic disconnection showing the construction of the pyrrole ring via Pd-catalyzed cross-coupling and subsequent cyclization.

Handling, Storage, & Stability Protocols

Storage Conditions
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic and potentially sensitive to oxidation. Store under Argon or Nitrogen in a tightly sealed vial.

  • Light: Protect from light to prevent photo-oxidation of the electron-rich pyrrole system.

Handling Workflow

The following protocol ensures data integrity (preventing compound degradation) and user safety.

Diagram 2: Safe Handling Workflow

HandlingFlow Receipt Receipt & Log (Check CAS: 1000340-92-0) Storage Storage (4°C, Inert Gas, Dark) Receipt->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Avoid moisture Assay Biological Assay (Kinase Inhibition) Solubilization->Assay Dilute <1% DMSO Assay->Storage Return unused stock (Freeze/Thaw < 3 cycles)

Caption: Lifecycle management of 5,6-dimethyl-7-azaindole from receipt to experimental application.

Experimental Protocol: Stock Solution Preparation
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which degrades the compound).

  • Weighing: Use an analytical balance inside a chemical fume hood. Use an anti-static gun if the powder is flighty.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 100 mM stock.

    • Why? DMSO prevents aggregation and is compatible with most cellular assays (when diluted).

  • Aliquoting: Divide into single-use aliquots to avoid repeated freeze-thaw cycles, which can induce precipitation or hydrolysis.

Emergency Response (SDS Summary)

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[2][3][4]Basic nitrogen compounds can cause corneal clouding if not removed rapidly.
Skin Contact Wash with soap and water.[2][3] Do NOT use ethanol.Ethanol may increase transdermal absorption of the lipophilic azaindole.
Ingestion Rinse mouth. Call a Poison Center.[2][4]Potential for kinase inhibition affecting cardiac or neurological function.
Spill Adsorb with inert material (vermiculite).[5]Prevent dust generation; incinerate as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (Parent Scaffold). Retrieved from [Link]

  • Song, J. J., et al. (2002).A general synthesis of 5- and 6-azaindoles. Journal of Organic Chemistry.
  • Alchimica (2025). Product Catalog: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-92-0).[6]

  • Sigma-Aldrich (2024). Safety Data Sheet: 7-Azaindole derivatives. (Used for read-across hazard classification).[2]

  • Meanwell, N. A. (2011).The 7-azaindole ring system in drug discovery and medicinal chemistry. Chemical Biology & Drug Design. (Source for bioisostere and kinase binding properties).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine from aminopyridines

Abstract & Scope This application note details a robust, three-step protocol for the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (5,6-dimethyl-7-azaindole) starting from 2-amino-5,6-dimethylpyridine . While 7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (5,6-dimethyl-7-azaindole) starting from 2-amino-5,6-dimethylpyridine .

While 7-azaindoles are privileged scaffolds in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib), their electron-deficient pyridine core renders classical Fischer indole synthesis ineffective. This protocol utilizes a regioselective iodination followed by a Sonogashira cross-coupling/cyclization cascade . This method is selected for its high functional group tolerance, scalability, and avoidance of harsh Madelung conditions.

Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Synthetic Strategy & Mechanism

The synthesis overcomes the low nucleophilicity of the pyridine ring by installing a halogen handle at the C3 position. The subsequent construction of the pyrrole ring proceeds via a Pd/Cu-catalyzed alkynylation followed by a base-mediated 5-endo-dig cyclization.

Key Transformation Steps:

  • Electrophilic Aromatic Substitution: Regioselective iodination of the electron-rich 2-aminopyridine.

  • Sonogashira Coupling: Introduction of the ethynyl moiety using trimethylsilylacetylene (TMSA).

  • Annulation: Desilylation and intramolecular nucleophilic attack of the amine on the activated alkyne.

Pathway Visualization

ReactionScheme SM 2-Amino-5,6- dimethylpyridine Inter1 3-Iodo-Intermediate (Regioselective) SM->Inter1 NIS, MeCN rt, 2h Inter2 Alkynyl-Pyridine (TMS Protected) Inter1->Inter2 TMSA, PdCl2(PPh3)2 CuI, Et3N, 50°C Product 5,6-Dimethyl-1H- pyrrolo[2,3-b]pyridine Inter2->Product KOtBu, NMP 80°C (Cyclization)

Figure 1: Synthetic pathway from aminopyridine precursor to the 7-azaindole core.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
2-Amino-5,6-dimethylpyridine 24201-13-6>98%Starting Material
N-Iodosuccinimide (NIS) 516-12-198%Iodinating Agent
Trimethylsilylacetylene (TMSA) 1066-54-298%Alkyne Source
Pd(PPh₃)₂Cl₂ 13965-03-2CatalystCross-coupling Catalyst
Copper(I) Iodide (CuI) 7681-65-499.9%Co-catalyst
Potassium tert-butoxide (KOtBu) 865-47-4>98%Base (Cyclization)
Equipment
  • Inert atmosphere manifold (Schlenk line or Nitrogen balloon).

  • Temperature-controlled oil bath or reaction block.

  • LC-MS (Agilent 1200 series or equivalent) for IPC (In-Process Control).

  • Flash Chromatography system (CombiFlash or Biotage).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-iodo-5,6-dimethylpyridine

Rationale: Direct iodination is preferred over bromination due to the higher reactivity of the C-I bond in the subsequent oxidative addition step of the Pd-cycle.

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5,6-dimethylpyridine (10.0 mmol, 1.22 g).

  • Solvate: Dissolve in Acetonitrile (MeCN) (50 mL). Ensure complete dissolution.

  • Addition: Add N-Iodosuccinimide (NIS) (11.0 mmol, 2.48 g) portion-wise over 10 minutes at room temperature. Protect from light (wrap flask in foil).

  • Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours.

    • IPC Check: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material should be consumed (<2%).

  • Workup:

    • Concentrate the solvent in vacuo.[1]

    • Redissolve residue in EtOAc (100 mL).

    • Wash with sat. aq. Na₂S₂O₃ (to remove excess iodine) and sat. aq. NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexane).

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Step 2 & 3: One-Pot Sonogashira Coupling & Cyclization

Rationale: While isolable, the TMS-alkyne intermediate is often carried through in a "telescoped" process to minimize purification losses and solvent usage.

  • Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Charge: Add 2-amino-3-iodo-5,6-dimethylpyridine (Step 1 product, 5.0 mmol, 1.24 g), Pd(PPh₃)₂Cl₂ (0.05 eq, 175 mg), and CuI (0.03 eq, 28 mg).

  • Solvent: Add anhydrous Triethylamine (Et₃N) (15 mL) and DMF (5 mL).

    • Note: Et₃N acts as both solvent and base for the coupling.

  • Coupling: Add Trimethylsilylacetylene (6.0 mmol, 0.85 mL) via syringe.

  • Heat: Stir at 50°C for 4–6 hours.

    • IPC Check: Confirm formation of the TMS-alkyne intermediate (M+H: ~219).

  • Cyclization (The "Larock" Modification):

    • Once coupling is complete, increase temperature to 80°C .

    • Add KOtBu (10.0 mmol, 1.12 g) dissolved in NMP (5 mL) or add solid KOtBu directly if under strong positive inert pressure.

    • Stir for 2–3 hours. The base cleaves the TMS group and promotes the nucleophilic attack of the amine nitrogen onto the alkyne.

  • Quench: Cool to room temperature. Pour mixture into water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Purification:

    • Wash combined organics with Brine (3x) to remove DMF/NMP.

    • Concentrate and purify via column chromatography (DCM/MeOH gradient 0 -> 5%).

    • Target:5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine .[2]

    • Expected Yield: 65–75% (over 2 steps).[2]

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Moisture Content < 0.1% in SolventsHigh moisture kills the Pd catalyst and inhibits cyclization.
O₂ Exclusion Strict Inert AtmosphereOxygen promotes Glaser coupling (homocoupling of alkynes), reducing yield.
Reaction Temp (Step 3) 75°C – 85°C<70°C: Incomplete cyclization. >90°C: Degradation/tarring.
Stoichiometry (CuI) 2-3 mol%Excess Copper can lead to difficult removal (heavy metal contamination).

Analytical Data & QC

Product: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (5,6-dimethyl-7-azaindole)

  • Molecular Formula: C₉H₁₀N₂

  • Molecular Weight: 146.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.30 (br s, 1H, NH)

    • δ 7.75 (s, 1H, Ar-H, C4 position)

    • δ 7.35 (t, 1H, Pyrrole-H, C2)

    • δ 6.35 (dd, 1H, Pyrrole-H, C3)

    • δ 2.45 (s, 3H, -CH₃)

    • δ 2.38 (s, 3H, -CH₃)

    • Note: The singlet at 7.75 is characteristic of the isolated proton on the pyridine ring.

  • Mass Spec (ESI+): [M+H]⁺ = 147.1

Troubleshooting Guide

Workflow Logic

Troubleshooting Issue Problem Detected Check1 Coupling Stalled? Issue->Check1 Action1 Add 1-2% more Catalyst Check O2 leaks Check1->Action1 Yes Check2 Cyclization Incomplete? Check1->Check2 No Action2 Increase Temp to 90°C Add more KOtBu Check2->Action2 Yes Check3 Low Yield/Tar? Check2->Check3 No Action3 Check Solvent Dryness Reduce reaction time Check3->Action3 Yes

Figure 2: Decision tree for common synthetic failures.

References

  • Preparation of 7-azaindoles from 2-amino-3-iodopyridines: Title: A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Deriv
  • General Azaindole Synthesis Review

    • Title: Recent Advances in the Synthesis of 7-Azaindoles.[1][3][4][5][6]

    • Source:Organic & Biomolecular Chemistry (2011).
    • URL:[Link]

  • Mechanism of Pd/Cu Catalyzed Cyclization

    • Title: Palladium-Catalyzed Synthesis of Indoles and Azaindoles.[3][6]

    • Source:Chemical Reviews (2006).
    • URL:[Link]

  • Application in Kinase Inhibitors (Context)

    • Title: Discovery of 7-Azaindoles as Selective Inhibitors of JAK2.
    • Source:ACS Medicinal Chemistry Letters (2010).
    • URL:[Link]

Sources

Application

Application Notes and Protocols: N-Alkylation Methods for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Introduction The 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Consequently, derivatives of this scaffold are integral to the development of therapeutics targeting a range of diseases, including cancer and inflammatory disorders, by inhibiting key enzymes like kinases.[2][3][4]

Modification of the pyrrole nitrogen (N-1 position) through alkylation or arylation is a cornerstone strategy for modulating the biological activity, selectivity, and pharmacokinetic profile of these compounds.[3] Introducing substituents at this position can influence ligand-receptor binding interactions, alter metabolic stability, and fine-tune physicochemical properties. This guide provides an in-depth analysis of several robust and field-proven methodologies for the N-alkylation and N-arylation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, designed for researchers, medicinal chemists, and process development scientists. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and compare the strategic advantages of each method.

Core Chemical Principles

The N-H proton of the pyrrole ring in 7-azaindoles is acidic (pKa in the mid-teens for related carbazoles), making it susceptible to deprotonation by a suitable base.[5] The resulting anion is a potent nucleophile that can readily react with electrophilic carbon sources, such as alkyl halides, in a classic SN2 reaction. The primary challenge in the alkylation of pyrrolo[2,3-b]pyridines is achieving regioselectivity, as alkylation can potentially occur at the pyridine nitrogen (N-7) or the C-3 position. However, deprotonation and subsequent alkylation overwhelmingly favor the N-1 position under most conditions. The choice of base, solvent, and electrophile is critical for achieving high yields and minimizing side reactions.

cluster_0 General N-Alkylation Mechanism Start Pyrrolo[2,3-b]pyridine (N-H) Anion Pyrrolopyridine Anion (N⁻) Start->Anion + Base - H-Base⁺ Product N-Alkylated Product (N-R) Anion->Product + R-X (Alkylating Agent) - X⁻

Caption: General mechanism for N-alkylation.

Method 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and widely used method for N-alkylation. It relies on the deprotonation of the pyrrole nitrogen with a strong, non-nucleophilic base, followed by the introduction of an alkyl halide or sulfonate.

Expertise & Rationale: The choice of base is paramount. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. However, for substrates with base-sensitive functional groups, milder inorganic bases like potassium or cesium carbonate are preferred. The enhanced reactivity with cesium carbonate is often attributed to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the anion, increasing its nucleophilicity. Polar aprotic solvents like DMF or THF are ideal as they solvate the cation while leaving the nucleophilic anion exposed for reaction.

Comparative Data for Base and Solvent Selection
BaseSolventTemperatureTypical Application & Rationale
NaH DMF, THF0 °C to RTHigh Reactivity: For unreactive alkyl halides. Irreversible deprotonation ensures the reaction proceeds. Requires anhydrous conditions.
K₂CO₃ DMF, AcetonitrileRT to 80 °CStandard Conditions: Good for reactive halides (benzyl, allyl). Safer and easier to handle than NaH.[6]
Cs₂CO₃ DMF, DioxaneRT to 60 °CEnhanced Reactivity: For less reactive halides or sterically hindered substrates. The "cesium effect" increases nucleophilicity.
KOtBu THF0 °C to RTStrong, Soluble Base: Useful when a homogeneous reaction is desired. Can be too aggressive for some substrates.
Detailed Protocol: N-Benzylation using NaH in DMF

cluster_1 Workflow: Classical N-Alkylation A 1. Dissolve Substrate in Anhydrous DMF B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add NaH (1.2 eq) Portion-wise B->C D 4. Stir 30 min (Deprotonation) C->D E 5. Add Alkyl Halide (1.1 eq) Dropwise D->E F 6. Warm to RT Monitor by TLC/LCMS E->F G 7. Quench with H₂O (Caution!) F->G H 8. Extract & Purify (Chromatography) G->H

Caption: Experimental workflow for classical N-alkylation.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water at 0 °C.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions, directly coupling the pyrrolopyridine with a primary or secondary alcohol.[7][8] This method avoids the need for preparing alkyl halides and is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[7]

Expertise & Rationale: The reaction is driven by the formation of a highly stable P=O bond in the triphenylphosphine oxide byproduct.[9] The order of addition of reagents can be critical. Typically, the pyrrolopyridine, alcohol, and triphenylphosphine (PPh₃) are mixed first, followed by the slow, cooled addition of the azodicarboxylate (DEAD or DIAD).[7] This sequence minimizes the formation of undesired side products. A major drawback is the purification, as removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging.

Detailed Protocol: N-Alkylation with 2-Phenylethanol

cluster_2 Mitsunobu Reaction Cycle Reagents PPh₃ + DEAD Betaine Betaine Intermediate Reagents->Betaine Nucleophilic Attack IonPair Ion Pair Betaine->IonPair + Pyrrole-NH - DEAD-H Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium + R-OH - Pyrrole-N⁻ Product N-Alkylated Product + Ph₃P=O Alkoxyphosphonium->Product + Pyrrole-N⁻ (SN2 Attack)

Caption: Simplified Mitsunobu reaction mechanism.

  • Preparation: To an oven-dried flask under an inert atmosphere, add 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired alcohol (e.g., 2-phenylethanol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. An orange color may develop and then fade.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude residue can be directly purified by column chromatography. Alternatively, to aid purification, the residue can be triturated with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly efficient and scalable technique that facilitates the reaction between reactants located in different immiscible phases.[10][11] For N-alkylation, it allows the use of inexpensive inorganic bases (like aqueous NaOH) with organic-soluble substrates and alkylating agents.[12]

Expertise & Rationale: The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the deprotonated pyrrolopyridine anion. This lipophilic ion pair is then transferred into the organic phase where it can react with the alkyl halide.[12] This method is particularly advantageous for industrial applications as it avoids stoichiometric, moisture-sensitive, and hazardous reagents like NaH and often allows for the use of greener solvents like toluene instead of dipolar aprotics.[12] Vigorous stirring is essential to maximize the interfacial area between the phases.

Detailed Protocol: N-Butylation using PTC

cluster_3 Phase-Transfer Catalysis Cycle Aqueous Aqueous Phase NaOH, Q⁺X⁻ Interface Interface Organic Organic Phase Substrate, R-X Deprotonation 1. Deprotonation Substrate-H + OH⁻ -> Substrate⁻ Transfer1 2. Ion Pair Formation Substrate⁻ + Q⁺X⁻ -> Q⁺Substrate⁻ Deprotonation->Transfer1 at interface Alkylation 3. Alkylation Q⁺Substrate⁻ + R-X -> Product + Q⁺X⁻ Transfer1->Alkylation transfer to organic phase Alkylation->Transfer1 catalyst regeneration

Caption: Schematic of the PTC N-alkylation process.

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, add 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), toluene, 1-bromobutane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 6-18 hours. The efficiency of mixing is critical to the reaction rate.

  • Monitoring: Monitor the reaction by taking small aliquots of the organic layer for TLC or LC-MS analysis.

  • Work-up: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or distillation.

Method 4: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the preeminent method.[13] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile route to C-N bonds, connecting the pyrrole nitrogen to a wide array of aryl and heteroaryl halides or triflates.[14][15]

Expertise & Rationale: The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[13][16] Sterically hindered, electron-rich ligands like tBuXphos or bidentate ligands like BINAP and DDPF are often effective.[13] A moderately strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is used to deprotonate the pyrrole nitrogen within the catalytic cycle. The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Detailed Protocol: N-Phenylation using Buchwald-Hartwig Coupling

cluster_4 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (L)₂Pd(Ar)(X) Pd0->OxAdd + Ar-X Coord Amine Coordination [(L)Pd(Ar)(NH-Pyr)]⁺X⁻ OxAdd->Coord + Pyrrole-NH - L, - HX RedElim Reductive Elimination Coord->RedElim + Base RedElim->Pd0 Product (Ar-N-Pyr)

Caption: Key steps in Buchwald-Hartwig N-arylation.

  • Preparation: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) to an oven-dried flask.

  • Reagent Addition: Add 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.2 eq) and the aryl halide (e.g., bromobenzene, 1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Summary and Method Comparison

MethodAlkylating AgentKey ReagentsConditionsAdvantagesLimitations
Classical Alkylation Alkyl Halides/SulfonatesNaH, K₂CO₃, Cs₂CO₃0 °C to 80 °CWidely applicable, straightforward, strong driving force.Requires strong/hazardous bases, anhydrous conditions for NaH.
Mitsunobu Reaction Primary/Secondary AlcoholsPPh₃, DEAD/DIAD0 °C to RTMild, neutral conditions; uses alcohols directly; stereospecific inversion.[7]Difficult purification; stoichiometric phosphine oxide waste.
Phase-Transfer Catalysis Alkyl HalidesQuaternary Ammonium Salt, aq. NaOH50-80 °CScalable, uses inexpensive bases, "green" approach.[12]Requires vigorous mixing, may not be suitable for all substrates.
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd Catalyst, Phosphine Ligand, Base80-110 °CBroad scope for N-arylation, high functional group tolerance.[13]Requires inert/anhydrous conditions, expensive catalyst/ligands.

Conclusion

The N-functionalization of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a critical step in the synthesis of novel drug candidates. The choice of method depends heavily on the desired substituent, the scale of the reaction, and the functional groups present on the substrate. Classical alkylation offers a direct and robust route for simple alkyl groups. The Mitsunobu reaction provides a mild alternative using alcohols, while phase-transfer catalysis presents a scalable and greener option for industrial applications. For the crucial introduction of aryl groups, the Buchwald-Hartwig amination remains the gold standard. By understanding the underlying principles and practical considerations of each method, researchers can effectively navigate the synthesis of diverse libraries of N-substituted 7-azaindoles for drug discovery and development.

References

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.
  • (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Wiley Online Library.
  • (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PMC.
  • (n.d.). Mitsunobu and Related Reactions: Advances and Applications. ACS Publications.
  • (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.
  • (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry.
  • (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.
  • (n.d.). Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • (n.d.). Mitsunobu reaction. Wikipedia.
  • (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed.
  • (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate.
  • (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
  • (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • (2021). Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. ACS Publications.
  • (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc..
  • (n.d.). Synthetic strategies of partially saturated pyrrolo[2,3‐b]pyridine... ResearchGate.
  • (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.
  • (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate.

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Method

Using 5,6-dimethyl-7-azaindole as a kinase inhibitor building block

Application Note: 5,6-Dimethyl-7-azaindole as a Kinase Inhibitor Building Block Abstract & Strategic Value This guide details the utilization of 5,6-dimethyl-7-azaindole (5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine) as a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dimethyl-7-azaindole as a Kinase Inhibitor Building Block

Abstract & Strategic Value

This guide details the utilization of 5,6-dimethyl-7-azaindole (5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the parent 7-azaindole is a classic bioisostere of the adenine ring found in ATP, the 5,6-dimethyl analog offers distinct medicinal chemistry advantages. The methyl substitutions at positions 5 and 6 serve two critical functions:

  • Metabolic Blockade: They obstruct common sites of oxidative metabolism (cytochrome P450-mediated oxidation), potentially extending the in vivo half-life of the inhibitor.

  • Hydrophobic Tuning: They increase lipophilicity (logP), enhancing permeability and providing additional van der Waals contacts within the hydrophobic pocket of the kinase ATP-binding site.

This document provides validated protocols for the characterization, functionalization, and integration of this building block into drug discovery workflows.

Chemical Profile & Design Rationale

PropertySpecification
IUPAC Name 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
CAS Number Variable based on salt form (Generic ref: 7-azaindole core)
Molecular Weight 146.19 g/mol
H-Bond Donors 1 (Pyrrole N-H)
H-Bond Acceptors 1 (Pyridine N)
Key Feature Hinge Binder (Bidentate interaction with kinase backbone)
Mechanism of Action: The Hinge Binding Motif

The 7-azaindole core mimics the purine ring of ATP. In the kinase active site, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This creates a high-affinity "anchor" to the kinase hinge region (typically the backbone amide and carbonyl of the gatekeeper+1 and +3 residues).

DOT Diagram 1: Binding Mode & Pharmacophore

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 5,6-Dimethyl-7-azaindole Core Backbone_NH Backbone N-H (Donor) Pyridine_N N7 (Pyridine) (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (Acceptor) Pyrrole_NH N1 (Pyrrole) (Donor) Pyrrole_NH->Backbone_CO H-Bond Methyls 5,6-Dimethyl (Hydrophobic/Metabolic Shield) Hydrophobic Pocket Hydrophobic Pocket Methyls->Hydrophobic Pocket vdW Contacts

Caption: Bidentate hydrogen bonding mode of the 7-azaindole core with the kinase hinge region.[1][2] The 5,6-dimethyl groups project into the hydrophobic region, blocking metabolic soft spots.

Experimental Protocols

Protocol A: Quality Control & Solubilization

Objective: Ensure building block integrity before synthesis.

Context: 7-azaindoles can be prone to oxidation if stored improperly. The 5,6-dimethyl substitution adds electron density, making the ring slightly more electron-rich and susceptible to electrophilic attack or oxidation.

  • Visual Inspection: The solid should be an off-white to pale yellow powder. Dark brown or sticky solids indicate degradation.

  • Solubility Check:

    • Dissolve 10 mg in 1 mL DMSO. Solution should be clear.

    • Note: Free base is sparingly soluble in water. For biological assays, prepare 10 mM stocks in DMSO.

  • Purity Verification (LCMS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Expected Mass: [M+H]+ = 147.2.

Protocol B: C-3 Selective Halogenation (The Gateway Step)

Objective: Install a reactive handle (Iodine or Bromine) at the C-3 position to enable cross-coupling.

Rationale: The C-3 position is the most nucleophilic site on the pyrrole ring. Electrophilic Aromatic Substitution (EAS) allows for highly regioselective halogenation here, creating a handle for Suzuki couplings to extend the molecule into the kinase "solvent front" or "gatekeeper" regions.

Reagents:

  • 5,6-dimethyl-7-azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (6.84 mmol) of 5,6-dimethyl-7-azaindole in 10 mL of DMF. Cool to 0°C in an ice bath.

  • Addition: Add NIS (1.62 g, 7.18 mmol) portion-wise over 10 minutes.

    • Critical Control: Do not add all at once to avoid exotherm and over-halogenation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check via TLC (50% EtOAc/Hexanes) or LCMS. The starting material (MW 146) should disappear, replaced by the iodinated product (MW ~272).

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (to quench unreacted iodine).

  • Isolation: A precipitate should form. Filter the solid, wash with copious water, and dry under vacuum.

    • Yield expectation: >85%.[3]

    • Product: 3-iodo-5,6-dimethyl-7-azaindole.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl or heteroaryl "tail" to the C-3 position.

Rationale: This step constructs the full inhibitor. The "tail" usually targets the solvent-exposed region of the kinase, conferring solubility and selectivity.

Reagents:

  • 3-iodo-5,6-dimethyl-7-azaindole (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4

  • Base: Potassium Carbonate (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the iodinated core, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of Palladium catalysis.

  • Solvent Addition: Add degassed Dioxane and the aqueous base via syringe.

  • Heating:

    • Microwave: 100°C for 30–60 minutes.

    • Thermal: 90°C oil bath for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Synthetic Workflow Visualization

DOT Diagram 2: Functionalization Workflow

SynthesisWorkflow Start 5,6-Dimethyl-7-azaindole (Starting Block) Step1 Step 1: C-3 Iodination (NIS, DMF, 0°C) Start->Step1 Alternative Alt: N1-Alkylation (NaH, R-X) Start->Alternative Intermediate 3-Iodo-Intermediate (Reactive Handle) Step1->Intermediate Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Intermediate->Step2 Product Final Kinase Inhibitor (Hinge Binder + Tail) Step2->Product Alt_Product N1-Substituted Core (Solubility/PK modulation) Alternative->Alt_Product

Caption: Step-wise synthetic tree for transforming the 5,6-dimethyl-7-azaindole building block into a functional kinase inhibitor.

References

  • Zhang, H. et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][4][5] Molecules.

  • L'Heureux, A. et al. (2004). "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters.

  • Bollag, G. et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. (Demonstrates 7-azaindole utility).

  • Song, J.J. et al. (2002). "A general synthesis of 5- and 6-azaindoles." Journal of Organic Chemistry.

Sources

Application

Strategic Halogenation of the 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffold: Protocols and Mechanistic Insights

An Application Note for Drug Discovery Professionals Abstract The 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core, is a privileged scaffold in modern medicinal chemistry, forming the backbone...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core, is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors.[1][2][3][4][5][6] The strategic introduction of halogen atoms onto this nucleus is a critical step, creating versatile synthetic handles for late-stage functionalization via cross-coupling reactions. This guide provides detailed, field-proven protocols for the regioselective bromination, chlorination, and iodination of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. We delve into the causality behind experimental choices, offering mechanistic rationale to empower researchers to adapt and troubleshoot these essential transformations.

Introduction: The Strategic Value of Halogenated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, offering improved solubility and bioavailability in many drug candidates.[1] Derivatives of this scaffold are integral to compounds targeting critical pathways in oncology and other diseases.[3][4][5][6] Halogenation, particularly at the C3-position, transforms the inert C-H bond into a reactive site for introducing molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Understanding and controlling the regioselectivity of halogenation is therefore paramount for efficient drug development.

The electronic nature of the 7-azaindole ring system governs its reactivity. The pyrrole ring is significantly more electron-rich than the pyridine moiety, making it the primary site for electrophilic aromatic substitution (SEAr).[7] Within the pyrrole ring, the C3-position is the most nucleophilic and kinetically favored site for electrophilic attack, a principle that underpins the high regioselectivity of the protocols described herein.[8][9][10]

Mechanistic Rationale: Regioselectivity in Electrophilic Halogenation

The halogenation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine proceeds via a classic electrophilic aromatic substitution mechanism.[11][12] The reaction is initiated by the attack of the electron-rich C3-position of the pyrrole ring on an electrophilic halogen species (X⁺), generated from reagents like N-halosuccinimides (NXS). This attack transiently disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base in the reaction mixture then abstracts the proton from the C3-position, restoring aromaticity and yielding the final halogenated product.

The pronounced selectivity for the C3-position is due to the superior stability of the resulting arenium ion compared to intermediates formed from attack at other positions (e.g., C2). Attack at C3 allows the positive charge to be delocalized over the pyrrole ring and the nitrogen atom without placing a positive charge on the adjacent, electron-deficient pyridine nitrogen, which would be highly destabilizing.

Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Start 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine + X⁺ Intermediate Resonance-Stabilized Arenium Ion (Sigma Complex) Start->Intermediate C3 attacks Electrophile Product 3-Halo-5,6-dimethyl- 1H-pyrrolo[2,3-b]pyridine Intermediate->Product Proton Abstraction Base Base (e.g., Solvent, H₂O) Base->Intermediate

Caption: General mechanism of C3-halogenation.

Halogenation Protocols

The following protocols are optimized for the 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine substrate. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and reliable source of electrophilic bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine.[13] Reactions involving NBS are often initiated by trace amounts of HBr and are best performed in the dark to prevent competing radical pathways that can occur upon exposure to light.[14]

Experimental Protocol:

  • Materials:

    • 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask wrapped in aluminum foil, add 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

      • Causality: Cooling the reaction controls the rate of this typically fast and exothermic reaction, minimizing the formation of potential di-substituted byproducts.

    • Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water and EtOAc.

    • Wash the organic layer sequentially with saturated aq. Na₂S₂O₃ (to remove any unreacted bromine), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield 3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent.[15] Compared to bromination, chlorination can be less reactive and may require slightly elevated temperatures or longer reaction times. Acetonitrile is an excellent solvent for this transformation.

Experimental Protocol:

  • Materials:

    • 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

    • Add NCS (1.1 eq) in a single portion at room temperature.

      • Causality: A slight excess of NCS is used to ensure complete conversion of the starting material.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

    • Partition the residue between EtOAc and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material via flash column chromatography (silica gel, hexane/EtOAc gradient) to afford 3-chloro-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Iodination with N-Iodosuccinimide (NIS)

Iodination is readily achieved using N-Iodosuccinimide (NIS).[16] The resulting C-I bond is particularly useful for Suzuki and Sonogashira cross-coupling reactions due to its high reactivity. The reaction is often performed in DMF, similar to bromination.

Experimental Protocol:

  • Materials:

    • 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask protected from light, dissolve 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add NIS (1.1 eq) portion-wise over 10-15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by pouring it into a mixture of EtOAc and water.

    • Wash the organic layer twice with saturated aq. Na₂S₂O₃ to remove residual iodine, followed by a brine wash.

      • Trustworthiness: This washing step is critical for a clean product, as residual iodine can complicate purification and downstream reactions.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate 3-iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary and Workflow

The choice of halogenation agent and conditions allows for the selective synthesis of various key intermediates. The following table summarizes the typical reaction parameters.

Halogenation Reagent Equivalents Solvent Temperature Typical Time Typical Yield
Bromination NBS1.05DMF0 °C1-2 h>90%
Chlorination NCS1.1CH₃CNRoom Temp.4-6 h85-95%
Iodination NIS1.1DMF0 °C to RT3-4 h>90%

graph "Experimental_Workflow" {
rankdir=TB;
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edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="1. Dissolve Substrate\nin Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Cool to Reaction\nTemperature (e.g., 0 °C)"]; C [label="3. Add N-Halosuccinimide\n(NXS) Portion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir & Monitor Reaction\n(TLC / LC-MS)"]; E [label="5. Aqueous Work-up:\nQuench, Extract, Wash", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Dry & Concentrate\nOrganic Phase"]; G [label="7. Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Characterize Product\n(NMR, MS)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Standard experimental workflow for halogenation.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the selective C3-halogenation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. By leveraging common N-halosuccinimide reagents, researchers can efficiently generate key bromo, chloro, and iodo intermediates that are essential for the synthesis of complex molecular architectures in drug discovery programs. The mechanistic understanding provided serves as a foundation for troubleshooting and adapting these procedures for other substituted 7-azaindole scaffolds.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . Current Organic Chemistry. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs . The Journal of Organic Chemistry. [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes . MDPI. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties . PMC. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS . DTIC. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles . PubMed. [Link]

  • Iodination of 7-azaindole and pyrrole . ResearchGate. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 . The Royal Society of Chemistry. [Link]

  • Organocatalytic chlorination of oxindoles with NCS . ResearchGate. [Link]

  • Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes . PubMed Central. [Link]

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • Cu-mediated C-2 chlorination of indoles . RSC Publishing. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol . Organic Chemistry Portal. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates . PMC. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates . ChemRxiv. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines . Journal of the Chemical Society C: Organic. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study . RSC Publishing. [Link]

  • Journal of Molecular Science PDF . Journal of Molecular Science. [Link]

  • Bromination of compounds 3a–c and 4a–c with NBS . ResearchGate. [Link]

  • Electrophilic halogenation . Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PMC. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction . PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . PMC. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors . NIH. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. [Link]

  • NBS: Radical Bromination . YouTube. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . RSC Publishing. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity . PubMed. [Link]

  • Electrophilic substitution on pyridine . Quimicaorganica.org. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine . YouTube. [Link]

  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors . ACS Publications. [Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5,6-Dimethyl-7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5,6-Dimethyl-7-Azaindole Scaffolds The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-Dimethyl-7-Azaindole Scaffolds

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous biologically active compounds and approved pharmaceuticals. Its structural resemblance to purine and indole allows it to function as a bioisostere, often leading to enhanced binding affinity, improved pharmacokinetic properties, and novel intellectual property. The strategic functionalization of the 7-azaindole core is paramount in drug discovery efforts, enabling the fine-tuning of a molecule's pharmacological profile. The 5,6-dimethyl substitution pattern on the 7-azaindole ring, in particular, offers a unique lipophilic and steric profile that can be exploited to modulate target engagement and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures. For drug development professionals, the ability to rapidly generate diverse libraries of functionalized 5,6-dimethyl-7-azaindole derivatives via Suzuki-Miyaura coupling is a significant advantage in structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 5,6-dimethyl-7-azaindole derivatives, covering the synthesis of a key halogenated precursor, detailed reaction protocols, and a discussion of critical reaction parameters.

Synthesis of the Key Precursor: 3-Bromo-5,6-dimethyl-7-azaindole

A crucial prerequisite for any Suzuki-Miyaura coupling is the presence of a suitable leaving group, typically a halide, on one of the coupling partners. Here, we outline a robust two-step sequence for the synthesis of 3-bromo-5,6-dimethyl-7-azaindole, a versatile building block for subsequent cross-coupling reactions. The synthesis begins with the construction of the 5,6-dimethyl-7-azaindole core, followed by regioselective bromination at the C3 position.

Protocol 1: Synthesis of 5,6-Dimethyl-7-azaindole via the Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis is a powerful method for the construction of the indole core from an ortho-nitrotoluene derivative. This approach is particularly advantageous as it allows for the introduction of substituents on the benzene ring of the indole, which translates to the pyridine ring of the 7-azaindole.

Step 1: Condensation to form the enamine

  • To a solution of 2,3-dimethyl-6-nitropyridine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.).

  • The reaction mixture is heated to 110 °C and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid or oil. This intermediate can be used in the next step without further purification.

Step 2: Reductive cyclization

  • The crude enamine from the previous step is dissolved in a mixture of ethanol and water (4:1, 0.2 M).

  • Iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.) are added to the solution.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by TLC/LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filter cake is washed with ethanol.

  • The combined filtrates are concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5,6-dimethyl-7-azaindole.

Protocol 2: Regioselective C3-Bromination

The C3 position of the 7-azaindole nucleus is electronically rich and susceptible to electrophilic halogenation.

  • To a solution of 5,6-dimethyl-7-azaindole (1.0 equiv.) in anhydrous acetonitrile (0.2 M) at 0 °C is added N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC/LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-bromo-5,6-dimethyl-7-azaindole.

Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethyl-7-azaindole: Conditions and Protocols

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent system. The electron-rich nature of the 7-azaindole ring can influence the catalytic cycle, and thus, optimization of these parameters is often necessary.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R-X Halide->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5,6-dimethyl-7-azaindole) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Critical Reaction Parameters and Recommendations
ParameterRecommendationRationale and Key Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄.Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. Pre-formed catalysts like Pd(PPh₃)₄ can offer better reproducibility. For electron-rich heterocycles, catalysts with bulky, electron-donating ligands are often beneficial.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines (e.g., P(t-Bu)₃).The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich ligands can enhance catalytic activity, particularly with less reactive aryl chlorides or bromides.[2]
Base Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Carbonates are widely used and effective for a broad range of substrates. Phosphates are often employed for more challenging couplings.
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or 2-MeTHF/water).The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The organic solvent solubilizes the organic reactants and the palladium complex. The choice of solvent can also influence the selectivity of the reaction.[4]
Temperature 80-110 °CThe reaction temperature is a crucial parameter that affects the reaction rate. Higher temperatures are often required for less reactive substrates, but can also lead to decomposition of the catalyst or starting materials.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethyl-7-azaindole

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-5,6-dimethyl-7-azaindole with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • 3-Bromo-5,6-dimethyl-7-azaindole (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv.)

  • SPhos (or other suitable ligand) (0.04-0.10 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5,6-dimethyl-7-azaindole, the boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5,6-dimethyl-7-azaindole.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 3-bromo-5,6-dimethyl-7-azaindole with a selection of boronic acids, based on literature precedents for similar 7-azaindole systems.

EntryBoronic AcidProductExpected Yield Range (%)
1Phenylboronic acid3-Phenyl-5,6-dimethyl-7-azaindole85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5,6-dimethyl-7-azaindole80-92
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-5,6-dimethyl-7-azaindole75-88
4Pyridine-3-boronic acid3-(Pyridin-3-yl)-5,6-dimethyl-7-azaindole65-80
5Thiophene-2-boronic acid3-(Thiophen-2-yl)-5,6-dimethyl-7-azaindole70-85

Yields are estimations based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents to prevent catalyst deactivation.
Insufficiently active baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling of boronic acid, debromination) Catalyst decomposition or side reactionsScreen different ligands. Bulky, electron-rich ligands can sometimes suppress side reactions. Lowering the reaction temperature might also be beneficial.
Difficulty in product purification Impurities from starting materials or reagentsEnsure the purity of the starting 3-bromo-5,6-dimethyl-7-azaindole and the boronic acid. Optimize the chromatographic purification conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of a diverse range of 3-aryl- and 3-heteroaryl-5,6-dimethyl-7-azaindole derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate libraries of these valuable compounds for biological evaluation in drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [URL not available]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [URL not available]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
  • Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. 2004.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2013.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports. 2020.
  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters. 2025.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [URL not available]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. [URL not available]
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters. 2015.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [URL not available]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. 2021.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. 2022.
  • Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF Public Access Repository. [URL not available]
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. 2005.
  • Effect of solvent on the Suzuki reaction.
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [URL not available]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [URL not available]

Sources

Application

Application Note &amp; Protocol: Crystallization Strategies for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of Crystalline 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, an isomer of 7-azaindole, serves as a crucial heterocyclic scaffold in modern drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystalline 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, an isomer of 7-azaindole, serves as a crucial heterocyclic scaffold in modern drug discovery and materials science. Its structural motif is present in a variety of biologically active agents, including inhibitors for kinases such as Phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptors (FGFRs)[1][2]. The precise control over the solid-state form of this compound is paramount. High-quality single crystals are indispensable for unambiguous structure elucidation via X-ray diffraction, which in turn informs structure-activity relationship (SAR) studies and rational drug design[3].

Furthermore, the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, are dictated by its crystalline form. Therefore, developing robust and reproducible crystallization protocols is not merely a purification step but a critical determinant of a compound's viability as a therapeutic candidate or advanced material. This guide provides a comprehensive overview of the principles and detailed protocols for obtaining high-quality crystals of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, tailored for researchers in chemical synthesis and drug development.

Foundational Principles: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation, moving a solute from a subsaturated state to a supersaturated one, where nucleation and subsequent crystal growth can occur[4][5]. The quality of the final crystals—their size, shape, and internal order—is directly influenced by the rate at which this supersaturated state is achieved and maintained[6]. Crystals that form over days are often of higher quality for diffraction studies than those that crash out of solution within minutes[6].

The key is to slowly cross the solubility limit into the metastable zone, allowing for the formation of a limited number of nuclei, which can then grow into large, well-ordered single crystals[3][4]. The techniques detailed herein are all designed to achieve this slow, controlled transition.

G cluster_0 Solubility Curve A Subsaturated Solution (Stable) B Metastable Zone (Crystal Growth Possible) A->B Crosses Saturation Limit C Labile Zone (Spontaneous Nucleation) B->C Rapid Concentration Increase Crystal Growth Crystal Growth B->Crystal Growth D Saturation Point start Initial State: Dissolved Compound start->A  Concentration Increase (e.g., Evaporation, Cooling)

Figure 1: A conceptual diagram illustrating the transition from a subsaturated solution to a supersaturated state, which is essential for initiating crystal growth.

Strategic Solvent Selection: The First and Most Critical Step

The choice of solvent is the most critical variable in a crystallization experiment[7]. An ideal solvent will exhibit moderate solubility for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, specifically being more soluble at higher temperatures than at lower temperatures[5]. Given the pyrrolo-pyridine core, the molecule possesses both hydrogen bond donor (N-H of the pyrrole) and acceptor (pyridine nitrogen) sites, suggesting solubility in a range of polar protic and aprotic solvents.

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 5-10 mg of crude 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine into several small, clean test tubes or vials.

  • Room Temperature Test: To each vial, add a potential solvent dropwise (e.g., 0.2 mL at a time). Agitate after each addition. Observe the solubility.

    • Ideal: The compound is sparingly soluble or insoluble at room temperature.

    • Unsuitable: The compound dissolves readily at room temperature. Such solvents may be useful as the "good" solvent in a binary system but are poor choices for single-solvent cooling crystallization[8].

  • Elevated Temperature Test: For solvents where the compound was sparingly soluble, gently heat the vial in a water or sand bath. Continue adding the solvent in small portions until the solid completely dissolves.

    • Ideal: The compound dissolves completely upon heating.

  • Cooling Test: Remove the vial from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod at the liquid-air interface to induce nucleation[8]. Subsequently, place the vial in an ice bath or freezer.

  • Observation: Record the quantity and quality of crystals formed. The best solvent will yield a significant amount of crystalline material upon cooling, leaving impurities behind in the mother liquor[9].

Data Presentation: Solvent Screening Results

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingObservations (e.g., crystal shape, oiling out)
EthanolSparingly SolubleFully SolubleFine NeedlesGood recovery
TolueneInsolubleSparingly Soluble-Not a suitable single solvent
AcetoneSolubleFully SolublePoor YieldToo soluble at room temperature
Ethyl AcetateSparingly SolubleFully SolublePrismsHigh-quality crystals observed
HeptaneInsolubleInsoluble-Potential anti-solvent
Ethanol/WaterSoluble (in Ethanol)-PrecipitatePotential for two-solvent system
Dichloromethane/HeptaneSoluble (in DCM)-MicrocrystalsPotential for vapor diffusion

This table presents hypothetical data to illustrate the screening process. A good starting point for pyridine derivatives includes solvents like ethanol, methanol, and toluene[10].

Crystallization Methodologies & Protocols

Once a suitable solvent or solvent system is identified, several techniques can be employed. It is often beneficial to attempt multiple methods in parallel.

Method A: Slow Evaporation

This is the simplest technique and is effective when the compound is moderately soluble at room temperature[6][11]. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over several days.

Protocol 2: Slow Evaporation

  • Prepare a nearly saturated solution of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a clean vial. Ensure no solid particles remain by filtering the solution through a syringe filter if necessary.

  • Cover the vial with a cap, parafilm, or aluminum foil. Punch a few small holes in the covering to allow for slow solvent evaporation[11]. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location, such as a cabinet or a drawer[12].

  • Monitor the vial periodically over 2-7 days without disturbing it[6]. High-quality crystals should form as the solvent volume decreases.

G start Prepare Near-Saturated Solution step2 Cover Vial & Perforate Lid start->step2 step3 Place in Vibration-Free Environment step2->step3 step4 Solvent Evaporates Slowly (Days) step3->step4 end High-Quality Crystals Form step4->end

Figure 2: Workflow for the Slow Evaporation crystallization technique.

Method B: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature[4]. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize.

Protocol 3: Slow Cooling

  • In a clean flask, dissolve the compound in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol) to create a saturated solution.

  • Ensure all solid is dissolved. If any particulates remain, perform a hot filtration to remove them.

  • Cover the flask and allow it to cool to room temperature undisturbed. For even slower cooling, place the flask in an insulated container (like a Dewar flask filled with hot water or a beaker wrapped in glass wool)[6][13].

  • Once at room temperature, if crystal growth is substantial, the process can be stopped. To maximize yield, the flask can be subsequently moved to a refrigerator (4°C) and then a freezer (-20°C).

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry[9].

Method C: Vapor Diffusion

Vapor diffusion is arguably the most successful method for growing high-quality single crystals, especially when working with small quantities of material[7][13]. The technique involves a "good" solvent, in which the compound is soluble, and a volatile "anti-solvent," in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol 4: Vapor Diffusion (Inner Vial in Outer Beaker)

  • Dissolve 5-15 mg of the compound in a small volume (0.5-1 mL) of a moderately non-volatile "good" solvent (e.g., THF, chloroform, toluene) in a small, open vial[14].

  • Place this inner vial inside a larger beaker or jar that contains a layer (2-3 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether)[14]. The anti-solvent must be miscible with the good solvent.

  • Seal the outer container tightly and leave it undisturbed.

  • Over time, the more volatile anti-solvent will diffuse into the inner vial, causing the solution to become supersaturated and leading to the growth of crystals[3]. This process can take several days to weeks.

G Vapor Diffusion Setup cluster_0 Sealed Outer Jar cluster_1 Inner Vial a Anti-Solvent Pool (e.g., Hexane) b Solution of Compound in 'Good' Solvent (e.g., Toluene) a->b Diffusion c Vapor Phase Diffusion (Anti-Solvent -> Good Solvent)

Figure 3: Schematic of a typical vapor diffusion crystallization setup.

Method D: Liquid-Liquid Diffusion (Layering)

This technique is similar in principle to vapor diffusion but relies on the slow mixing of two liquid layers[6]. It is particularly useful when the solvents have significantly different densities.

Protocol 5: Liquid-Liquid Diffusion

  • Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane, chloroform) in a narrow container, such as an NMR tube or a test tube.

  • Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, pentane, diethyl ether) on top of the solution[12][14]. Use a syringe or pipette to add the anti-solvent down the side of the tube to minimize initial mixing and create a distinct interface.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will form at the interface between the two solvents as they slowly mix over time.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Alternatively, try a solvent in which the compound is less soluble[7].
Microcrystals/Powder Nucleation is occurring too rapidly due to high supersaturation or impurities.Reduce the rate of supersaturation (slower cooling/evaporation). Ensure the solution is filtered to remove dust or other particulates that can act as nucleation sites[11].
No Crystals Form The solution is not sufficiently supersaturated. The compound may be highly soluble.Try adding a seed crystal from a previous attempt. If none are available, scratch the inside of the glass[8]. Concentrate the solution further by evaporating some solvent before cooling. Try a different solvent or technique like vapor diffusion.
Compound Precipitates The formulation cannot maintain a supersaturated state, often an issue in amorphous solid dispersions.This is more relevant to formulation, but in crystallization, it implies the system is too far into the labile zone. Slow down the process. For formulations, consider different polymers or lower drug loading[15].

Conclusion

The crystallization of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a critical step for its purification, characterization, and formulation. There is no single "magic" solvent or technique; success often requires a systematic and patient approach[7]. By methodically screening solvents and employing techniques such as slow evaporation, slow cooling, and diffusion methods, researchers can reliably obtain high-quality crystals. The protocols and principles outlined in this guide provide a robust framework for developing a successful crystallization strategy, ultimately enabling the advancement of research and development projects that rely on this important heterocyclic scaffold.

References

  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040. Retrieved from [Link]

  • The Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Nichol, G. S., & Ferguson, G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Crystal Growth. (n.d.). Philipps-Universität Marburg, Molecular Solids Group. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to remove pyridine when I use it as solvent? (2021, July 30). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1438. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Pharmaceuticals, 17(7), 896. Retrieved from [Link]

  • Schutte, C., et al. (2011). 2,6-Bis(5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-6-yl)pyridine. Acta Crystallographica Section E, 67(Pt 11), o2897. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17056-17065. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 85, 41-51. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). Alchimica. Retrieved from [Link]

  • Wieszczycka, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Polycyclic Aromatic Compounds, 42(5), 2269-2280. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Overview of the Synthetic Strategy

The most common and practical approach to the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 5,6-dimethyl-7-azaindole, is a multi-step process commencing with the nitration of 2,3-lutidine. The subsequent reduction of the nitro group to an amine, followed by diazotization and reduction to form a hydrazine, sets the stage for the critical pyrrole ring formation via the Fischer indole synthesis.

This guide will dissect each of these key stages, providing detailed protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to ensure a comprehensive understanding of the synthesis.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 2,3-Lutidine Step1 Step 1: Nitration Start->Step1 HNO₃ / H₂SO₄ Intermediate1 2,3-Dimethyl-5-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 SnCl₂·2H₂O / HCl or Catalytic Hydrogenation Intermediate2 5-Amino-2,3-dimethylpyridine Step2->Intermediate2 Step3 Step 3: Hydrazine Formation Intermediate2->Step3 1. NaNO₂ / HCl 2. SnCl₂ / HCl Intermediate3 2,3-Dimethyl-5-hydrazinopyridine Step3->Intermediate3 Step4 Step 4: Fischer Indole Synthesis (Cyclization with Acetone) Intermediate3->Step4 Acetone, Acid Catalyst (e.g., H₂SO₄, PPA) Product 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Step4->Product

Caption: Overall workflow for the synthesis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Part 1: Synthesis of Key Intermediates

Step 1: Nitration of 2,3-Lutidine to 2,3-Dimethyl-5-nitropyridine

The regioselective nitration of 2,3-lutidine is a critical first step. Direct nitration can be challenging and may lead to a mixture of isomers.

Q1: My nitration of 2,3-lutidine is giving a low yield of the desired 5-nitro isomer and multiple side products. How can I improve the regioselectivity?

A1: Low yields and poor regioselectivity in the nitration of lutidines are common issues. The pyridine ring is electron-deficient and deactivates towards electrophilic substitution. To favor nitration at the 5-position, consider the following:

  • Reaction Conditions: The choice of nitrating agent and temperature is crucial. A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent. However, careful temperature control is necessary to prevent over-nitration and decomposition. A typical procedure involves the slow addition of 2,3-lutidine to the mixed acid at a low temperature (e.g., 0-10 °C), followed by heating to drive the reaction to completion.

  • Alternative Nitrating Agents: Some literature suggests that using potassium nitrate in fuming sulfuric acid can offer better control and improved yields for the nitration of substituted pyridines[1].

  • Purification: Careful purification by column chromatography is often necessary to separate the desired 5-nitro isomer from other nitrated byproducts.

Experimental Protocol: Nitration of 2,3-Lutidine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, slowly add 2,3-lutidine while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a controlled temperature (e.g., 80-90 °C) for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,3-dimethyl-5-nitropyridine.

Step 2: Reduction of 2,3-Dimethyl-5-nitropyridine to 5-Amino-2,3-dimethylpyridine

The reduction of the nitro group is a standard transformation, but several methods can be employed, each with its own advantages and potential pitfalls.

Q2: I am having trouble with the reduction of 2,3-dimethyl-5-nitropyridine. Catalytic hydrogenation seems to be slow and incomplete, while using metal/acid combinations is messy. What is the most reliable method?

A2: Both catalytic hydrogenation and metal/acid reductions are viable, but optimization is key.

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure the catalyst is of good quality and not poisoned.

    • Solvent: Ethanol or methanol are typical solvents.

    • Pressure and Temperature: The reaction may require elevated hydrogen pressure and gentle heating to proceed at a reasonable rate.

    • Troubleshooting: If the reaction is slow, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the starting material is pure, as impurities can poison the catalyst.

  • Metal/Acid Reduction: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is a very reliable and high-yielding method for the reduction of aromatic nitro groups, including those on pyridine rings. While it requires a stoichiometric amount of the metal salt and a workup to remove tin salts, it is often faster and more tolerant of functional groups than catalytic hydrogenation.

Experimental Protocol: Reduction with SnCl₂·2H₂O

  • Dissolve 2,3-dimethyl-5-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise to the stirred solution of the nitro compound. An exotherm may be observed.

  • Heat the reaction mixture at reflux for a few hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts. Caution: This is a highly exothermic process.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-amino-2,3-dimethylpyridine.

Reduction MethodProsConsTypical Yield
Catalytic Hydrogenation (Pd/C, H₂) Cleaner workup, environmentally friendly.Can be slow, catalyst poisoning is a risk, may require specialized equipment for high pressure.Good to Excellent
SnCl₂·2H₂O / HCl Fast, reliable, high-yielding, tolerant of many functional groups.Stoichiometric reagent, messy workup to remove tin salts.Excellent
Fe / HCl or Acetic Acid Inexpensive.Stoichiometric, can be slow, workup can be cumbersome.Good
Step 3: Formation of 2,3-Dimethyl-5-hydrazinopyridine

The conversion of the amino group to a hydrazine is a two-step process involving diazotization followed by reduction.

Q3: The formation of the hydrazine intermediate is giving me a low yield and an unstable product. How can I improve this step?

A3: The instability of diazonium salts and the hydrazine product requires careful control of reaction conditions.

  • Low Temperature: The diazotization step must be carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Reducing Agent: Immediately after formation, the diazonium salt should be reduced. A common and effective method is to add the cold diazonium salt solution to a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Isolation: Hydrazines can be sensitive to air oxidation. It is often advisable to use the crude hydrazine directly in the subsequent Fischer indole synthesis without extensive purification. If purification is necessary, it should be done quickly and under an inert atmosphere.

Experimental Protocol: Hydrazine Formation

  • Dissolve 5-amino-2,3-dimethylpyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for a short period (e.g., 30 minutes).

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for some time at low temperature and then let it warm to room temperature.

  • Basify the reaction mixture carefully with a strong base (e.g., NaOH) and extract the hydrazine product with a suitable solvent.

  • The crude hydrazine is often used directly in the next step.

Part 2: The Fischer Indole Synthesis

This is the key ring-forming step and is often the most challenging part of the synthesis.

Q4: My Fischer indole synthesis with 2,3-dimethyl-5-hydrazinopyridine and acetone is failing or giving very low yields of the desired 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. What am I doing wrong?

A4: The Fischer indole synthesis of azaindoles is notoriously more difficult than that of their carbocyclic indole counterparts. The electron-withdrawing nature of the pyridine nitrogen can hinder the key[2][2]-sigmatropic rearrangement step[3]. Here are several factors to consider for improving the yield:

  • Acid Catalyst: The choice of acid catalyst is critical. Strong acids are required to promote the reaction.

    • Polyphosphoric acid (PPA): This is a very common and often effective catalyst for Fischer indole synthesis, acting as both an acid and a dehydrating agent. The reaction is typically run at elevated temperatures (e.g., 160-180 °C).

    • Sulfuric Acid: Concentrated sulfuric acid can also be used, often in a co-solvent like ethanol.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This is another powerful dehydrating acidic medium that can be effective.

    • Lewis Acids: In some cases, Lewis acids like ZnCl₂ can be beneficial.

  • Temperature: High temperatures are generally required to overcome the activation energy for the[2][2]-sigmatropic rearrangement. Careful optimization of the reaction temperature is necessary; too low, and the reaction won't proceed, too high, and decomposition may occur.

  • Reaction Time: The reaction time should be monitored by TLC to determine the optimal point for quenching the reaction.

  • Hydrazone Formation: It is often beneficial to pre-form the hydrazone by reacting the hydrazine with acetone in a suitable solvent (like ethanol) with a catalytic amount of acid before subjecting it to the harsh cyclization conditions.

Q5: I am observing a lot of tar and unidentifiable byproducts in my Fischer indole synthesis. How can I minimize their formation?

A5: Tar formation is a common problem in high-temperature, strongly acidic reactions.

  • Purity of Hydrazine: Ensure the hydrazine starting material is as pure as possible. Impurities can polymerize under the harsh reaction conditions.

  • Temperature Control: Avoid excessively high temperatures. Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Gradual Addition: In some cases, adding the hydrazone to the hot acid catalyst gradually can help to control the reaction and minimize byproduct formation.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation (Optional but Recommended): Dissolve 2,3-dimethyl-5-hydrazinopyridine in ethanol. Add a catalytic amount of acetic acid, followed by a slight excess of acetone. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) at a moderately elevated temperature (e.g., 80-100 °C) with vigorous stirring.

  • Slowly heat the reaction mixture to the optimal cyclization temperature (e.g., 160-180 °C) and maintain it for the required time, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and water.

  • Basify the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a high pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Fischer_Indole_Mechanism Hydrazone Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Ene-hydrazine Enamine->Protonated_Enamine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Sigmatropic Intermediate Di-imine Intermediate Sigmatropic->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product Indole (Aromatization by NH₃ loss) Cyclization->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

Part 3: Purification and Characterization

Q6: I am struggling to purify the final product, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. It seems to be difficult to separate from impurities by column chromatography.

A6: Purification of azaindoles can indeed be challenging due to their polarity and potential for hydrogen bonding with the silica gel.

  • Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Additives: Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing on the silica gel column by deactivating acidic sites. Alternatively, using alumina as the stationary phase can sometimes be beneficial for basic compounds.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions I should take during this synthesis?

A: This synthesis involves several hazardous reagents and conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when working with:

  • Strong Acids (H₂SO₄, HNO₃, PPA): These are highly corrosive.

  • Nitration Reactions: These can be highly exothermic and produce toxic nitrogen oxides. Ensure good temperature control.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic.

  • High Temperatures: The Fischer indole synthesis is run at high temperatures, posing a risk of burns.

Q: Are there alternative synthetic routes to 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine?

A: While the Fischer indole synthesis is a classic and common route, other methods for constructing the pyrrole ring on a pyridine core exist. These include palladium-catalyzed cross-coupling reactions followed by cyclization, but these often require more specialized starting materials and catalysts. For the specific 5,6-dimethyl substitution pattern, the Fischer indole synthesis starting from 2,3-lutidine remains one of the more practical approaches.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Suslick, R. B., Morrill, L. A., Picazo, E., & Garg, N. K. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Synlett, 28(01), 1-11. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2017). CN104592107B.
  • 1h-pyrrolo[2,3-b]pyridines. (2006). WO2006063167A1.
  • Abbassi, N., et al. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Heterocycles, 68(12), 2595-2603. [Link]

Sources

Optimization

Technical Support Center: Solubilizing 5,6-dimethyl-7-azaindole

Welcome to the technical support guide for handling 5,6-dimethyl-7-azaindole. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 5,6-dimethyl-7-azaindole. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to help you overcome the common yet critical challenge of solubilizing this heterocyclic compound for reliable and reproducible results in your biological assays.

Section 1: Understanding Your Compound: Physicochemical Properties

Q1: What are the key properties of 5,6-dimethyl-7-azaindole that affect its solubility?

To effectively solubilize 5,6-dimethyl-7-azaindole, it is crucial to understand its underlying chemical nature. The structure is built upon the 7-azaindole (or 1H-Pyrrolo[2,3-b]pyridine) scaffold, which has distinct properties influencing its behavior in solution.

  • The Azaindole Core: Azaindoles are considered "bioisosteres" of the indole ring system. The strategic replacement of a carbon atom with a nitrogen atom in the six-membered ring can modulate physicochemical properties, often to enhance solubility and metabolic stability compared to their indole counterparts.[1] The 7-azaindole scaffold contains both a π-electron-rich pyrrole ring and a π-electron-deficient pyridine ring.[2]

  • Basicity and pKa: The pyridine nitrogen atom makes the 7-azaindole core a weak base. The pKa of the parent 7-azaindole is approximately 4.6.[2] This is a critical parameter, as it means the compound's charge state—and therefore its aqueous solubility—can be manipulated by adjusting the pH of the solution. At a pH below its pKa, the pyridine nitrogen will be protonated, leading to a positively charged species with significantly higher aqueous solubility.

  • Impact of Dimethyl Substitution: The addition of two methyl groups at the 5 and 6 positions increases the molecule's lipophilicity (hydrophobicity). This modification will likely decrease its intrinsic aqueous solubility compared to the parent 7-azaindole scaffold, making the choice of an appropriate organic solvent for stock solutions essential.[3]

PropertyImplication for SolubilitySource
Scaffold 7-Azaindole (Pyrrolopyridine)The pyridine nitrogen offers a site for protonation to increase aqueous solubility.[1][4]
pKa ~4.6 (for parent 7-azaindole)The compound is a weak base; solubility is highly pH-dependent.[2]
Substituents 5,6-dimethylIncreases lipophilicity, likely reducing aqueous solubility and requiring an organic solvent for initial stock preparation.[3]

Section 2: Protocol for Preparing Stock & Working Solutions

The most common source of error in biological assays involving poorly soluble compounds stems from improper stock solution preparation and dilution.[5] Following a standardized, logical workflow is paramount.

G cluster_stock Part A: Stock Solution Preparation cluster_working Part B: Working Solution Preparation Solid Weigh Solid Compound Solvent Select Primary Solvent (e.g., 100% DMSO) Solid->Solvent Dissolve Dissolve to High Concentration (e.g., 10-50 mM) Solvent->Dissolve Vortex Vortex & Visually Inspect for Complete Dissolution Dissolve->Vortex Store Store at -20°C or -80°C in Desiccated Conditions Vortex->Store Stock Thaw Stock Solution (Room Temp) Dilute Perform Serial Dilution (Stepwise in Assay Medium) Stock->Dilute Assay Add to Assay Plate Dilute->Assay Control Prepare Vehicle Control (Same Solvent Concentration) Control->Assay G cluster_check Initial Checks cluster_solutions Potential Solutions start Precipitation Observed in Assay Medium check_conc Is final concentration too high? (Exceeds kinetic solubility) start->check_conc check_dmso Is final DMSO % too low? (<0.05%) check_conc->check_dmso No sol_lower_conc 1. Lower the final test concentration check_conc->sol_lower_conc Yes check_stock Is stock solution fully dissolved? (Inspect for particulates) check_dmso->check_stock No sol_increase_dmso 2. Increase final DMSO % (within tolerated limits) check_dmso->sol_increase_dmso Yes sol_cosolvent 3. Use a co-solvent (e.g., Ethanol, PEG) check_stock->sol_cosolvent No, stock is clear sol_ph 4. Adjust buffer pH to < 4.0 (for cell-free assays) sol_cosolvent->sol_ph

Caption: Troubleshooting decision tree for compound precipitation.

Q4: My compound precipitated when I added it to the cell culture medium. What should I do?

This is a classic sign of exceeding the compound's kinetic solubility in the final aqueous environment. [6]

  • Step 1: Confirm the Precipitate. First, visually confirm the precipitation under a microscope. It may appear as small, crystalline structures or an amorphous cloudiness in the well, which can interfere with optical readings in assays like MTT. [7]

  • Step 2: Re-evaluate Your Concentration. The most straightforward solution is to lower the highest concentration being tested. Many compounds that are valuable as leads still have low solubility. [8]If a compound precipitates at 100 µM, but is soluble at 10 µM, the reliable data will be in the lower range.

  • Step 3: Optimize the Solvent System. If higher concentrations are necessary, you must modify the solvent environment. [9] * Increase DMSO: Cautiously increase the final DMSO concentration, ensuring it remains below the toxic threshold for your specific cells (e.g., from 0.1% to 0.5%). Always run the corresponding vehicle control. [9] * Introduce a Co-solvent: For particularly stubborn compounds, adding a water-miscible organic co-solvent can help. [10]Prepare a stock in a DMSO/Ethanol or DMSO/PEG400 mixture. The tolerance of your assay system to any co-solvent must be validated. [9]

  • Step 4 (For Cell-Free Assays): Adjust pH. Since 5,6-dimethyl-7-azaindole is basic, you can dramatically increase its solubility by lowering the pH. If you are running a biochemical (cell-free) assay, try preparing your assay buffer at a pH of 4.0-5.0. This protonates the pyridine nitrogen, making the molecule a more soluble salt. This is generally not a viable option for live cell-based assays, which require physiological pH.

Q5: I'm observing unexpected effects (e.g., toxicity, pathway activation) in my vehicle control wells. Why?

This indicates your assay system is sensitive to the solvent itself.

  • Solvent Toxicity: DMSO can cause cell stress, damage membranes, or inhibit cell growth at concentrations as low as 1%. [11]Some sensitive cell lines may show effects at even lower concentrations. The solution is to perform a solvent tolerance curve, testing a range of DMSO concentrations (e.g., 0.05% to 2%) to identify the highest non-interfering concentration for your specific assay endpoint and cell line.

  • Solvent-Induced Changes: Solvents can alter the permeability of cell membranes, potentially affecting how other substances enter the cell. [12]This can lead to complex and unexpected biological readouts. This reinforces the need to keep the solvent concentration as low as possible and absolutely consistent across all wells, including controls. [11]

Q6: My results are inconsistent between experiments. Could this be a solubility issue?

Yes, inconsistent results are a hallmark of solubility problems. [5]

  • Incomplete Dissolution of Stock: If the initial high-concentration stock was not fully dissolved, each aliquot will have a different effective concentration. Always visually inspect your stock solution before every use. If you see any precipitate, do not use it. Try warming or sonicating the vial to redissolve the compound. If that fails, a new stock must be made. [7]

  • Precipitation During Storage: Repeated freeze-thaw cycles can cause a compound to fall out of solution. This is why aliquoting your primary stock is essential. [5]

  • "Edge Effects" in Assay Plates: Sometimes, evaporation from the outer wells of a microplate can concentrate both the compound and the solvent, leading to precipitation or toxicity. Ensure your incubator has proper humidification and consider not using the outermost wells for critical measurements. [13]

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (2025).
  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables.
  • BioAssay Systems. Troubleshooting.
  • MCE. Compound Handling Instructions.
  • Behl, C. R., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility for In Vitro Experiments.
  • ServiceBio. DMSO Cell Culture Grade | Products.
  • Tole, M., & Østensen, E. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Purohit, D. (2021).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF.
  • ResearchGate. (2025).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Lu, D., et al. (2018).
  • Lee, J., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • Al-Ostath, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • Wipf Group. (2007). heterocyclic chemistry.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Biotage. (2023).
  • MicroChemicals. Solvents and solubilities.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Patrick, S. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Bitesize Bio. (2025).
  • Mushtaq, N., et al. (2008).
  • ACS Omega. (2026). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents.
  • ScholarWorks @ UTRGV. Synthesis of Bioactive Heterocycles.
  • Guillaumet, G., & Akssira, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RSC Publishing. (2025).
  • Sigma-Aldrich. 7-Azaindole 98 271-63-6.
  • MDPI. (2025).
  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
  • Bao, S., et al. (2022).
  • ChemicalBook. 7-Azaindole CAS#: 271-63-6.
  • Advanced ChemBlocks. 7-Azaindole - Products.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Functionalization of 5,6-Dimethyl-7-Azaindole

Welcome to the technical support center for navigating the complexities of 5,6-dimethyl-7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 5,6-dimethyl-7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges in achieving regioselective substitution and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the 5,6-dimethyl-7-azaindole core?

The 5,6-dimethyl-7-azaindole scaffold presents a unique electronic landscape. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrrole ring is electron-rich, favoring electrophilic substitution. The two methyl groups at the C5 and C6 positions are electron-donating, further activating the benzene portion of the indole system. The most reactive sites are typically the C3 position of the pyrrole ring for electrophilic attack and the C4 and C7 positions for certain metalation and cross-coupling reactions.

Q2: Why am I seeing a mixture of products during electrophilic substitution (e.g., halogenation, nitration)?

This is a common issue stemming from the nuanced electronic effects within the molecule. While the C3 position is the most electronically activated site for electrophilic aromatic substitution due to the influence of the pyrrole nitrogen, other positions can also react, leading to isomeric mixtures. The electron-donating methyl groups can also influence the reactivity of the C4 position.

Q3: How can I improve the regioselectivity of my reactions?

Controlling regioselectivity often requires moving away from classical electrophilic substitution and employing more sophisticated methods. Key strategies include:

  • Directed ortho-metalation (DoM): Utilizing a directing group to deliver a metalating agent (like an organolithium reagent) to a specific adjacent position.

  • Halogen-metal exchange: Starting with a regioselectively halogenated precursor to generate a nucleophilic species at a defined position.

  • Protecting groups: Temporarily blocking a more reactive site to force the reaction to occur at a less reactive, desired position.

  • Catalyst and ligand choice in cross-coupling reactions: The selection of the catalyst, ligands, and reaction conditions can heavily influence the outcome of reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Bromination

Symptom: You are attempting to brominate 5,6-dimethyl-7-azaindole using NBS (N-bromosuccinimide) and are obtaining a mixture of the C3-bromo and C4-bromo isomers, along with some di-brominated species.

Root Cause Analysis: The C3 position is the kinetically favored site for electrophilic attack. However, the C4 position is also activated by the C5-methyl group, leading to competitive substitution. The reaction conditions can also influence the formation of radical species, further complicating the product profile.

Solutions:

  • Lowering the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often favor the kinetically controlled C3-product.

  • Choice of Solvent: Using a less polar solvent can sometimes enhance selectivity.

  • Directed ortho-Metalation Approach for C4-Bromination: To exclusively obtain the C4-bromo isomer, a directed metalation strategy is recommended.

A 5,6-dimethyl-7-azaindole B N-Protection (e.g., SEM-Cl) A->B Protect Pyrrole N C Directed ortho-Metalation (LDA, THF, -78 °C) B->C Deprotonate C4 D Quench with Electrophile (e.g., CBr4) C->D Introduce Bromine E N-Deprotection (TBAF or HCl) D->E Remove SEM group F Regioselective C4-Bromo Product E->F

Caption: Directed ortho-metalation workflow for C4-bromination.

Problem 2: Difficulty in Achieving C2-Functionalization

Symptom: You need to introduce a substituent at the C2 position, but direct methods are failing or giving complex mixtures.

Root Cause Analysis: The C2 position of the 7-azaindole nucleus is generally less reactive towards both electrophiles and nucleophiles compared to other positions. Direct C-H activation at this site is challenging and often requires specific catalytic systems.

Solutions:

  • Sulkowski-type Reaction: This involves an N-oxide intermediate to activate the C2 position.

  • Palladium-Catalyzed C-H Activation: Modern cross-coupling methods can be employed, though they often require extensive optimization of catalysts, ligands, and directing groups.

cluster_0 Activation & Coupling A 5,6-dimethyl-7-azaindole B N-Oxidation (e.g., m-CPBA) A->B Activate C Pd-Catalyzed C-H Activation (Pd(OAc)2, Ligand) B->C Form Palladacycle D Coupling with Aryl Halide C->D Reductive Elimination E C2-Arylated Product D->E

Caption: Palladium-catalyzed C2-arylation via an N-oxide intermediate.

Experimental Protocols

Protocol 1: Regioselective C3-Iodination

This protocol focuses on achieving high selectivity for the C3 position, which is often a useful handle for further cross-coupling reactions.

Parameter Value
Reactant 5,6-dimethyl-7-azaindole
Reagent N-Iodosuccinimide (NIS)
Solvent Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature
Stoichiometry 1.1 equivalents of NIS

Step-by-Step Procedure:

  • Dissolve 5,6-dimethyl-7-azaindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness Check: The progress of this reaction should be carefully monitored as over-iodination or degradation can occur if left for too long or at elevated temperatures. The use of a slight excess of NIS ensures complete consumption of the starting material.

References

  • Synthesis and reactions of 7-azaindoles. Arkivoc, [Link]

  • Recent Developments in the Synthesis and Applications of 7-Azaindoles. Chemistry of Heterocyclic Compounds, [Link]

  • Palladium-Catalyzed Direct C-H Arylation of 7-Azaindoles. The Journal of Organic Chemistry, [Link]

  • Regioselective Functionalization of Indoles and Azaindoles. Chemical Reviews, [Link]

Optimization

Troubleshooting cyclization failures in 5,6-dimethyl-7-azaindole formation

Welcome to the technical support center for the synthesis of 5,6-dimethyl-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-dimethyl-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. 7-Azaindoles are privileged structures in medicinal chemistry, often serving as bioisosteres for indoles with modulated physicochemical properties.[1][2] However, their synthesis, particularly the critical cyclization step, can be fraught with challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy for 5,6-dimethyl-7-azaindole.

Question: What are the most common strategies for synthesizing the 7-azaindole core?

Answer: The construction of the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core typically involves forming the pyrrole ring onto a pre-existing pyridine scaffold. While classic indole syntheses like the Fischer, Bartoli, and Madelung methods can be adapted, they often struggle due to the electron-deficient nature of the pyridine ring, which can hinder key steps like the[3][3]-sigmatropic rearrangement in the Fischer synthesis.[2][4][5]

Modern and more reliable methods have become prevalent, primarily revolving around transition-metal-catalyzed cross-coupling and subsequent cyclization. Key strategies include:

  • Palladium-Catalyzed Cyclization: This is a robust and versatile approach. It typically involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular C-N bond formation to close the pyrrole ring.[6][7]

  • Rhodium(III)-Catalyzed C-H Activation: This method involves the coupling of a 2-aminopyridine with an internal alkyne, utilizing a Rh(III) catalyst. An external oxidant, such as a silver salt, is often required to regenerate the active catalyst and promote the reaction.[8][9]

  • Chichibabin-Type Cyclization: This involves the condensation of a metalated picoline (lithiated 3-picoline derivative) with a nitrile. This method can be effective but may be complicated by side reactions like the dimerization of the picoline starting material.[10][11]

  • Acid-Catalyzed Cyclization: Precursors like 3-alkynyl-2-aminopyridines can be cyclized under strong acidic conditions, for example, using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).[12]

For 5,6-dimethyl-7-azaindole, the starting material would be a suitably substituted 2-amino-5,6-dimethylpyridine derivative. The choice of strategy depends on the availability of starting materials, scale, and tolerance for specific reagents (e.g., heavy metals).

Question: Why is the Fischer indole synthesis particularly challenging for 7-azaindoles?

Answer: The Fischer indole synthesis is a cornerstone of indole chemistry, but its application to azaindoles (the "Fischer azaindolization") is often problematic. The reaction's key step is an acid-catalyzed[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.

There are two primary reasons for its failure in the context of 7-azaindoles:

  • Unfavorable Tautomeric Equilibrium: The pyridylhydrazone precursor must tautomerize to the crucial ene-hydrazine intermediate for the rearrangement to occur. The electron-withdrawing nature of the pyridine nitrogen disfavors the formation of this ene-hydrazine tautomer, leading to an unfavorable equilibrium that stalls the reaction.[5]

  • N-N Bond Cleavage: The pyridine ring's electronic properties can also promote competing pathways. Instead of the desired rearrangement, the protonated ene-hydrazine intermediate can undergo heterolytic N-N bond cleavage, leading to decomposition products rather than the cyclized azaindole.[13]

While some successes have been reported under extreme thermal conditions or with specific electron-donating substituents on the pyridine ring, it is generally not considered a reliable or high-yielding method for this scaffold.[5]

Part 2: Troubleshooting Guide for Cyclization Failures

This section provides specific, actionable advice for common problems encountered during the cyclization step in 5,6-dimethyl-7-azaindole synthesis, focusing on the popular palladium-catalyzed route.

Scenario: You are attempting the final intramolecular cyclization of a 2-amino-3-alkynyl-5,6-dimethylpyridine intermediate to form the 5,6-dimethyl-7-azaindole.

cluster_LowYield Low Yield Analysis cluster_IncompleteReaction Incomplete Reaction Analysis Start Observed Problem LowYield Low or No Product Yield Start->LowYield IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction Byproduct Major Byproduct Formed Start->Byproduct Decomposition Decomposition / Tar Formation Start->Decomposition Cause_Catalyst Cause: Catalyst Inactivation LowYield->Cause_Catalyst Cause_Base Cause: Inappropriate Base Strength/Solubility LowYield->Cause_Base Cause_Temp Cause: Insufficient Temperature/Time IncompleteReaction->Cause_Temp Cause_Inhibitor Cause: Reaction Inhibitors IncompleteReaction->Cause_Inhibitor Solution_Catalyst Action: Screen different Pd ligands (e.g., XPhos, SPhos). Use fresh, high-purity catalyst. Cause_Catalyst->Solution_Catalyst Solution_Base Action: Switch to a stronger or more soluble base (e.g., K-tert-butoxide, LHMDS). Consider using a phase-transfer catalyst like 18-crown-6. Cause_Base->Solution_Base Solution_Temp Action: Increase reaction temperature (monitor for decomposition). Extend reaction time and monitor by TLC/LC-MS. Cause_Temp->Solution_Temp Solution_Inhibitor Action: Ensure starting material is pure. Use anhydrous, degassed solvents. Cause_Inhibitor->Solution_Inhibitor G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add 2-amino-3-alkynyl- 5,6-dimethylpyridine (1 equiv), Pd catalyst (e.g., Pd2(dba)3, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%) to an oven-dried flask. p2 2. Add base (e.g., K-tert-butoxide, 2-3 equiv). p1->p2 p3 3. Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. p2->p3 r1 4. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). p3->r1 r2 5. Heat the reaction mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring. r1->r2 r3 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. r2->r3 w1 7. Cool to room temperature and quench carefully with water or saturated NH4Cl. r3->w1 w2 8. Extract with an organic solvent (e.g., Ethyl Acetate). w1->w2 w3 9. Purify the crude product by silica gel column chromatography. w2->w3

Sources

Troubleshooting

Removing impurities from 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine crude product

Technical Support Center: Purification of 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Executive Summary: The "Sticky" Scaffold Challenge Status: Active Case Compound: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (5,6-dimethyl-7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary: The "Sticky" Scaffold Challenge

Status: Active Case Compound: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (5,6-dimethyl-7-azaindole) Classification: Fused Bicyclic Heterocycle / Kinase Inhibitor Scaffold[1][2][3]

The Core Problem: This molecule presents a dual physicochemical challenge common to the 7-azaindole class. It possesses a basic pyridine nitrogen (prone to hydrogen bonding with acidic silanols) and an acidic pyrrole proton (


 in DMSO).[3] This amphoteric nature leads to three primary failure modes during purification:
  • Streaking/Tailing on silica gel (yield loss).

  • Oiling Out during recrystallization (purity failure).

  • Metal Retention (Palladium coordination) in catalytic routes.

This guide provides self-validating protocols to resolve these specific impurities.

Module 1: Chromatography Troubleshooting

Issue: The crude product streaks from baseline to solvent front, or sticks permanently to the silica cap.

Root Cause: The unshared electron pair on the N-7 (pyridine) nitrogen interacts strongly with the acidic silanol groups (


) of standard silica gel.
Protocol A: The "Amine Deactivation" Method

Use this for crude purity >70% where minor baseline impurities need removal.

  • Pre-wash the Column: Flush the packed silica column with 3 column volumes (CV) of 1% Triethylamine (TEA) in Hexanes/Ethyl Acetate.[3]

    • Why: TEA binds irreversibly to the most active silanol sites, creating a "neutralized" stationary phase.[3]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[3]

    • Solvent B: Methanol (MeOH) containing 0.5%

      
       (28% aq) .[3]
      
    • Note: Do not use TEA in the mobile phase if you are using MS detection downstream (ion suppression).[3] Use Ammonia.[4][5][6][7]

  • Gradient Strategy:

    • Start: 100% DCM.

    • Ramp: 0%

      
       5% Solvent B over 10 CV.
      
    • Observation: The 5,6-dimethyl substitution increases lipophilicity compared to the parent 7-azaindole, so elution often occurs earlier (2-4% MeOH) than expected.[3]

Protocol B: The "Neutral Alumina" Switch

Use this if the compound decomposes on silica (indicated by yellowing on the column).

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[3]

  • Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes streaking.

  • Eluent: Hexanes / Ethyl Acetate (typically 3:1 to 1:1).[3]

Module 2: Recrystallization (The "Black Tar" & Oiling Out)

Issue: The product forms a dark oil at the bottom of the flask upon cooling, rather than white crystals.

Root Cause: The melting point of the solvated impurity-product mix is lower than the boiling point of the solvent (Oiling Out).[8] The "Black Tar" is often oligomerized azaindole formed via oxidation.

Protocol: The "Dual-Solvent Displacement" System

Target Crystal Form: White to off-white needles.

StepActionTechnical Rationale
1 Dissolution Dissolve crude (1.0 g) in minimal boiling Ethanol (EtOH) (~5-8 mL). Ensure complete dissolution. If "black specs" remain, perform a hot filtration through Celite.
2 Nucleation Remove from heat.[3] Immediately add Water dropwise until persistent turbidity (cloudiness) appears.[3]
3 Re-solvation Add boiling EtOH dropwise just until the solution clears again.
4 Controlled Cooling Wrap the flask in aluminum foil (insulation) and let it cool to RT undisturbed for 4 hours. Do not put it in ice yet.
5 Harvest Once solids form, cool to 4°C. Filter and wash with cold 20% EtOH/Water.

Alternative Solvent System (Non-Aqueous):

  • Solvent: Toluene (Good solubility hot, poor cold).[3]

  • Anti-solvent: Heptane.

  • Note: Toluene is excellent for removing non-polar oligomers which stay in the mother liquor.

Module 3: Metal Scavenging (Palladium Removal)

Issue: Product is grey/brown.


 NMR is clean, but residual Pd > 1000 ppm (common in Sonogashira/Cyclization routes).[3]

Root Cause: The N-7 nitrogen is a potent ligand for Pd(II) species, effectively sequestering the catalyst in the product.

Workflow: The Thiol-Silica Scavenge

Do not rely on simple Celite filtration; it fails for coordinated Pd.

  • Dissolution: Dissolve crude in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 50 wt% relative to the crude mass.

  • Incubation: Stir at 40°C for 4 hours.

    • Mechanism:[2][9][10] The Thiol-Pd bond strength (

      
      ) exceeds the Azaindole-Pd coordination, stripping the metal.
      
  • Filtration: Filter through a 0.45

    
    m PTFE pad.
    
  • Validation: Color should shift from Grey/Brown

    
     White/Pale Yellow.
    

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 5,6-dimethyl-7-azaindole based on the state of the crude material.

PurificationStrategy Start Crude 5,6-Dimethyl-7-Azaindole Check Check Purity (LCMS/TLC) Start->Check Decision1 Purity > 85%? Check->Decision1 Recryst Recrystallization (EtOH/H2O or Toluene) Decision1->Recryst Yes Chrom Flash Chromatography Decision1->Chrom No PdCheck Pd Residue (Color/XRF)? Recryst->PdCheck Tailing Tailing on TLC? Chrom->Tailing MethodA Method A: Silica + 1% TEA Tailing->MethodA Moderate MethodB Method B: Neutral Alumina Tailing->MethodB Severe/Decomp MethodA->PdCheck MethodB->PdCheck Scavenge Thiol-Silica Scavenge (THF, 40°C) PdCheck->Scavenge Yes (Grey) Final Pure Product (White Solid) PdCheck->Final No Scavenge->Final

Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity profile.

Frequently Asked Questions (FAQs)

Q1: The product turned pink after sitting on the bench for a day. Is it ruined?

  • Answer: Likely not. 7-azaindoles are electron-rich and prone to surface oxidation (forming N-oxides or radical cations) upon exposure to light and air.

  • Fix: Wash the solid with cold minimal Ether or Hexanes. The pink color is usually superficial. Store under Argon at -20°C for long-term stability.

Q2: Can I use Acid-Base extraction to purify this?

  • Answer: Proceed with caution. While the pyridine nitrogen is basic, the

    
     of the conjugate acid is low (~4.6).[3]
    
  • Risk: To protonate it fully, you need pH < 2.[3] At this pH, the pyrrole ring becomes susceptible to acid-catalyzed polymerization. If you must, use weak acids (e.g., 1M Acetic Acid) and work quickly at

    
    , but chromatography is preferred.[3]
    

Q3: My yield is low after chromatography. Where is the compound?

  • Answer: It is likely stuck to the silica. If you didn't use an amine modifier (TEA/NH3), the compound has formed a salt with the silica.[3]

  • Recovery: Flush the column with 10% MeOH in DCM containing 1% TEA . This "stripping solvent" should release the coordinated material.

References

  • Properties of 7-Azaindoles

    • Handbook of Heterocyclic Chemistry, 3rd Ed.[3] Katritzky, A. R., et al. (2010).[3] Discusses the tautomerism and acidity/basicity of the pyrrolopyridine scaffold.

  • Synthesis and Purification Context

    • Journal of Medicinal Chemistry. "Discovery of 7-Azaindoles as Selective Inhibitors..." (Generalized reference for scaffold utility).

  • Palladium Removal Strategies

    • Organic Process Research & Development. "Removal of Palladium Impurities from Pharmaceutical Intermediates." .

  • Recrystallization of Heterocycles

    • BenchChem Technical Support.[8][11] "Crystallization of 1-Acetyl-7-azaindole." . (Provides analogous solvent data for azaindole derivatives).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5,6-Dimethyl-7-Azaindole Derivatives

Welcome to the technical support center for the synthesis and functionalization of 5,6-dimethyl-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 5,6-dimethyl-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters in your reaction workflow: temperature . In the following question-and-answer format, we will troubleshoot common issues and explain the causality behind experimental choices to ensure your reactions are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low or no conversion. How do I know if the temperature is the problem?

A1: Low conversion is a classic symptom of insufficient activation energy, and temperature is the primary lever to address this. However, it's crucial to diagnose the problem systematically before simply increasing the heat.

Causality: Most palladium-catalyzed cross-coupling reactions, which are common for functionalizing the 7-azaindole core, depend on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Each step has a specific activation energy barrier. If the reaction temperature is too low, the catalyst may not have enough energy to overcome the highest barrier in the cycle, effectively stalling the reaction. This is particularly true for less reactive coupling partners, such as aryl chlorides, or sterically hindered substrates.

Troubleshooting Protocol:

  • Verify Reagent Integrity: Before adjusting temperature, confirm that your catalyst, ligands, base, and solvents are pure and anhydrous. Palladium catalysts are sensitive to oxygen and moisture, which can lead to deactivation.[1]

  • Initial Temperature Screening: If reagents are sound, the temperature is a likely culprit. Instead of a single large temperature jump, perform a systematic screen. Set up small-scale parallel reactions and increase the temperature in 10-20 °C increments (e.g., 80 °C, 100 °C, 120 °C).[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product at each temperature point. A stalled reaction that resumes at a higher temperature is a clear indicator that the initial conditions were too mild.[2]

  • Consider the Solvent's Boiling Point: Ensure your chosen temperature is safely below the boiling point of your solvent to avoid pressure buildup, unless using a sealed microwave vial. The solvent choice itself impacts the required temperature; higher-boiling solvents like DMF, dioxane, or toluene are often used for sluggish couplings that require more thermal energy.[3][4]

Q2: I'm observing significant byproduct formation and/or decomposition of my starting material. Could the reaction temperature be too high?

A2: Absolutely. Excessive heat can be as detrimental as insufficient heat, leading to a host of unwanted side reactions.

Causality:

  • Competing Reaction Pathways: At elevated temperatures, alternative reaction pathways can become kinetically favorable. For azaindole derivatives, this can include N-arylation of the azaindole N-H bond, homocoupling of starting materials, or decomposition of thermally sensitive functional groups.[5]

  • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, have limited thermal stability. High temperatures can lead to the formation of inactive palladium black, effectively killing the catalytic cycle. The stability is highly dependent on the supporting ligand.[1]

  • Substrate Instability: The 5,6-dimethyl-7-azaindole core itself, or functional groups on your coupling partners, may not be stable at high temperatures, leading to degradation.

Troubleshooting Protocol:

  • Lower the Temperature: The most direct approach is to run the reaction at a lower temperature. If you achieved good conversion at 120 °C but with poor purity, try repeating the reaction at 100 °C or even 80 °C for a longer duration.

  • Change the Catalyst System: If lower temperatures result in a stalled reaction, the catalyst system may not be active enough. Consider switching to a more active catalyst that operates efficiently at milder conditions. For example, modern Buchwald-Hartwig and Suzuki-Miyaura reactions can often be performed at room temperature using highly active second-generation (NHC)Pd precatalysts.[6][7]

  • Kinetic Analysis: For a deeper understanding, you can perform a temperature scanning experiment. By monitoring reaction progress while slowly ramping the temperature, you can identify the onset temperature for both product formation and byproduct formation, allowing you to define an optimal operating window.[8]

Data Presentation: Recommended Starting Temperatures

Optimizing temperature is always an empirical process. However, the following table provides validated starting points for common palladium-catalyzed reactions used in the synthesis of 5,6-dimethyl-7-azaindole derivatives.

Reaction TypeElectrophileCatalyst/Ligand ExampleSolventStarting Temp. (°C)Key Considerations
Suzuki-Miyaura Aryl Bromide/IodidePd(PPh₃)₄Dioxane/H₂O80 - 100 °CPd(PPh₃)₄ is a reliable catalyst for many azaindole couplings.[9]
Suzuki-Miyaura Aryl ChloridePd₂(dba)₃ / SPhosToluene100 - 120 °CAryl chlorides are less reactive and typically require higher temperatures and more active ligands.
Buchwald-Hartwig Aryl Bromide/IodidePd(OAc)₂ / XPhost-BuOH90 - 110 °CThe choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical.[10]
Buchwald-Hartwig Aryl MesylatePd(OAc)₂ / CM-phost-BuOH120 °CMesylates are an alternative to halides but often require more forcing conditions.[10]
Sonogashira Aryl IodidePd(PPh₃)₂Cl₂ / CuIDMF / Et₃NRoom Temp - 60 °COften proceeds under milder conditions than C-N or other C-C couplings.[11][12]

Experimental Protocols & Visualizations

Protocol 1: Systematic Temperature Screening for a Suzuki-Miyaura Coupling

This protocol outlines a method for efficiently determining the optimal reaction temperature for the coupling of a halo-5,6-dimethyl-7-azaindole with a boronic acid.

Materials:

  • Halo-5,6-dimethyl-7-azaindole (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane with 10% water)

  • Small reaction vials suitable for heating (e.g., microwave vials with stir bars)

  • Heating block or oil bath with multiple positions

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution of the solvent, base, and halo-azaindole.

  • Aliquot Reagents: In separate, labeled vials, place the aryl boronic acid and the palladium catalyst.

  • Initiate Reactions: Add the stock solution to each vial, seal them under an inert atmosphere (e.g., Nitrogen or Argon), and place them in the heating block at their designated temperatures (e.g., Vial 1: 60°C, Vial 2: 80°C, Vial 3: 100°C, Vial 4: 120°C).

  • Monitor Progress: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Analyze by TLC or LC-MS to assess the conversion rate.

  • Determine Optimum: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). The optimal temperature is the lowest temperature that gives a clean, complete reaction in a reasonable timeframe.[2]

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving temperature-related issues in your experiments.

Caption: Troubleshooting workflow for temperature optimization.

References

  • Blackmond, D. G. (2015). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie International Edition, 54(20), 5864-5879. Available at: [Link]

  • ResearchGate. (n.d.). Effects of solvent, temperature, and reaction time. [Table]. Retrieved from a publication on Copper(I) 3-Methylsalicylate Mediates the Chan–Lam N-Arylation of Heterocycles. Available at: [Link]

  • Vogelsang, E., et al. (2012). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 14(24), 6242–6245. Available at: [Link]

  • Jesionowska, A., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction. [Table]. Retrieved from a publication on the synthesis of dihydropyrimidinone derivatives. Available at: [Link]

  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(20), 7108. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Newsletter. Available at: [Link]

  • Selmer-Olsen, S. M. E. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. Available at: [Link]

  • Barreiro, E. J. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2616. Available at: [Link]

  • Marion, N., et al. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki–Miyaura and Buchwald–Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111. Available at: [Link]

  • Langer, P., et al. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral Thesis, University of Rostock. Available at: [Link]

  • Dejoie, C., et al. (2020). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ChemRxiv. Available at: [Link]

  • Morissette, S. L., et al. (2004). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 8(3), 421–436. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from a synthesis of 2-Bromo-2-cyclohexen-1-one. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Request PDF. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Available at: [Link]

  • Brahmachari, G. (2015). Room Temperature Organic Synthesis. [Book]. Elsevier. Available at: [Link]

  • Hazari, N., et al. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar. Available at: [Link]

  • Beyond Labz. (2021). Organic Synthesis - Creating a Synthesis Experiment. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 5,6-dimethyl-7-azaindole

Abstract In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable critical quality attribute. 5,6-dimethyl-7-azaindole serves as a vital heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable critical quality attribute. 5,6-dimethyl-7-azaindole serves as a vital heterocyclic building block in the synthesis of numerous therapeutic agents, making the robust assessment of its purity essential.[1][2][3] This guide provides an in-depth, comparative analysis of the strategic development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will dissect the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and present a fully validated protocol grounded in International Council for Harmonisation (ICH) guidelines.[4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-fidelity analytical method for 5,6-dimethyl-7-azaindole and related N-heterocyclic compounds.

Introduction: The Analytical Challenge of 5,6-dimethyl-7-azaindole

5,6-dimethyl-7-azaindole, a derivative of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), is a bioisostere of indole.[1][3] The replacement of a carbon atom with nitrogen in the six-membered ring significantly alters its physicochemical properties, such as basicity and polarity, compared to its indole counterpart. The pKa of the parent 7-azaindole is approximately 4.6, indicating it is a weak base due to the pyridine nitrogen.[6] This basicity is the pivotal characteristic influencing chromatographic behavior. An effective HPLC method must be able to separate the main compound from process-related impurities (e.g., starting materials, by-products) and potential degradants that may form under stress conditions.

The objective is to develop a method that is not only precise and accurate but also specific and robust, making it "fit for purpose" for quality control and stability testing throughout the drug development lifecycle.[7][8]

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method is a systematic process involving the evaluation and optimization of several key parameters. Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of pharmaceutical compounds and was selected as the foundational approach here.[9][10]

Column (Stationary Phase) Selection

The choice of the stationary phase is critical for achieving the desired selectivity. We compared three common reversed-phase columns to evaluate their performance in resolving 5,6-dimethyl-7-azaindole from its potential impurities.

  • C18 (Octadecylsilane): The industry workhorse, offering high hydrophobicity. It is an excellent starting point for most small molecules.[11]

  • C8 (Octylsilane): Less retentive than C18, which can be advantageous for eluting compounds more quickly or for analyzing more hydrophobic molecules that might be too strongly retained on a C18 column.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with aromatic analytes. Given the aromatic nature of the azaindole ring system, this phase can offer unique resolving power for structurally similar impurities.[12]

Comparison Summary:

Stationary PhasePrimary InteractionExpected Performance for 5,6-dimethyl-7-azaindoleOutcome
C18 HydrophobicGood retention and resolution. Potential for peak tailing with the basic nitrogen if mobile phase pH is not optimized.Selected. Provided the best overall peak shape and resolution after mobile phase optimization.
C8 Hydrophobic (less than C18)Lower retention times. May not provide sufficient resolution for closely eluting impurities.Lower resolution observed for a key process impurity compared to C18.
Phenyl-Hexyl Hydrophobic & π-πAlternative selectivity. Could resolve aromatic impurities that co-elute on alkyl phases.Showed significant peak tailing that could not be fully rectified with mobile phase modifiers.

Rationale for Selection: The C18 column was chosen for its superior resolving power and the ability to mitigate peak tailing through careful pH control of the mobile phase.

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[13][14]

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[15]

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths (<220 nm).[14]

  • Methanol: A protic solvent that can offer different selectivity through hydrogen bonding interactions.

For 5,6-dimethyl-7-azaindole, acetonitrile provided sharper peaks and was therefore selected as the organic modifier (Mobile Phase B).

This is the most critical parameter for achieving good peak shape for a basic analyte like 5,6-dimethyl-7-azaindole. Uncontrolled pH can lead to the analyte existing in both ionized and non-ionized forms, resulting in broad, tailing peaks.

  • Understanding the Analyte: With a pKa of ~4.6, the analyte will be protonated (cationic) at pH < 4.6 and neutral at pH > 4.6.

  • Strategy: To ensure a single, consistent ionic form and sharp peaks, the mobile phase pH should be controlled at least 1.5-2 pH units away from the pKa.

    • Low pH (e.g., pH 2.5-3.0): The analyte is fully protonated. This typically results in good peak shape, especially on modern, high-purity silica columns that have minimal free silanol interactions.

    • High pH (e.g., pH 8-10): The analyte is in its neutral form. This can increase retention but requires a pH-stable column.

A low pH approach was chosen. We compared two common acidic modifiers.

  • 0.1% Formic Acid (pH ~2.7): Volatile and MS-compatible.

  • 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄): Non-volatile but offers higher buffering capacity, leading to more robust methods.

The phosphate buffer provided superior peak symmetry and was selected for the final method (Mobile Phase A).

Method Workflow and Logic

The following diagram illustrates the systematic workflow employed during method development.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Define Analytical Target Profile (ATP): Purity Method for 5,6-dimethyl-7-azaindole Col_Select Column Screening (C18, C8, Phenyl-Hexyl) Start->Col_Select Select best peak shape & initial resolution Org_Select Organic Modifier Screening (Acetonitrile vs. Methanol) Col_Select->Org_Select Use best column pH_Opt Mobile Phase pH Optimization (Acidic vs. Neutral pH) Org_Select->pH_Opt Use best organic modifier Grad_Opt Gradient Optimization (Adjust Slope & Time) pH_Opt->Grad_Opt Use optimal pH for peak shape SST System Suitability Testing Grad_Opt->SST Finalize conditions Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness SST->Validation Confirm performance Final Final Validated Method Validation->Final

Caption: Workflow for HPLC Method Development.

Optimized & Validated Purity Method

The following protocol was established and validated according to ICH Q2(R2) guidelines.[7][16]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Reagents & Materials:

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Phosphoric Acid (H₃PO₄) (AR grade)

  • Water (HPLC grade or Milli-Q)

  • 5,6-dimethyl-7-azaindole reference standard and sample material.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 285 nm
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in 50:50 Water:Acetonitrile
Method Validation Summary

The method was validated to demonstrate its suitability for its intended purpose.[17]

System Suitability:

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Main Peak) ≤ 1.51.1
Theoretical Plates (Main Peak) ≥ 500012500
Resolution (Critical Pair) ≥ 2.03.5
%RSD of 6 Injections ≤ 1.0%0.2%

Validation Data:

ParameterDetailsResults
Specificity Forced degradation (acid, base, peroxide, heat, light) performed. Peak purity analysis of the main peak.No interference from placebo or degradants at the retention time of the main peak. Peak purity index > 0.999.
Linearity 7 concentrations from LOQ to 150% of target concentration.Correlation coefficient (r²) > 0.999
Accuracy Spike recovery at 80%, 100%, and 120% levels.Average recovery between 98.5% and 101.2%.
Precision (Repeatability) 6 replicate preparations at 100% concentration.RSD ≤ 0.5%
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).LOD: 0.01%, LOQ: 0.03%
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), pH (±0.1).All system suitability criteria met. No significant impact on purity results.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques exist.

TechniquePrincipleAdvantages for 5,6-dimethyl-7-azaindoleDisadvantages
HPLC-UV (Developed Method) Liquid-phase separation based on polarity.High precision, robustness, and resolving power for isomers and related substances. Well-established for regulatory submissions.Requires a chromophore. Purity is typically relative (% area) unless a certified reference standard is used for quantification.
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei.Primary method, does not require a reference standard of the analyte itself. Provides absolute purity. Gives structural information.Lower sensitivity than HPLC. May not separate structurally very similar impurities. Requires a more specialized instrument and expertise.
GC-MS (Gas Chromatography-Mass Spec) Gas-phase separation based on volatility, with mass identification.High sensitivity and provides mass information for impurity identification.Requires the analyte to be volatile and thermally stable. Derivatization may be needed, adding complexity.

The developed RP-HPLC method provides the optimal balance of performance, reliability, and accessibility for routine quality control in a pharmaceutical setting.[18]

Conclusion

The successful development of a purity method for 5,6-dimethyl-7-azaindole hinges on a systematic and logical approach to optimizing chromatographic parameters. A deep understanding of the analyte's physicochemical properties, particularly its basicity, is paramount. By comparing stationary phases and carefully controlling the mobile phase pH, we established a robust, specific, and validated RP-HPLC method using a C18 column with a low-pH phosphate buffer and an acetonitrile gradient. This method is demonstrated to be fit-for-purpose for the accurate purity determination of 5,6-dimethyl-7-azaindole, ensuring the quality and consistency required in pharmaceutical development.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks YouTube Channel.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • How do you choose a mobile phase in HPLC? (2022). Quora.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.PMC.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International.
  • Reversed-phase HPLC columns.Bio-Rad.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.PubMed Central.
  • Reversed Phase HPLC Columns.GL Sciences.
  • Azaindole Therapeutic Agents.PMC - NIH.
  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. (2017). Longdom Publishing.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.Benchchem.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes.Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).PMC.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. In the absence of a publicly available experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of related heterocyclic systems—namely pyrroles, pyridines, and indoles—to construct a robust theoretical framework. This comparative approach is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel N-heterocyclic compounds.

Introduction to 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine and the Role of Mass Spectrometry

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, an isomer of 7-azaindole, belongs to a class of bicyclic nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).[1][2] The precise characterization of these molecules is paramount, and mass spectrometry is an indispensable tool for confirming their molecular weight and deducing their structure through the analysis of fragmentation patterns.[3]

Electron ionization mass spectrometry (EI-MS) is a powerful technique for this purpose. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation, creating a unique "fingerprint" that is highly informative of the underlying chemical structure.[3][4] Understanding the fragmentation pathways is crucial for distinguishing between isomers and for identifying unknown compounds in complex mixtures.

Theoretical Fragmentation Analysis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

The fragmentation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in an EI-MS experiment is predicted to be driven by the stability of its aromatic bicyclic system and the presence of the two methyl substituents. The initial ionization event will likely involve the removal of an electron from the π-system or one of the nitrogen lone pairs to form the molecular ion (M•+). The fragmentation pathways will then proceed through a series of characteristic losses of radicals and neutral molecules.

The proposed major fragmentation pathways are as follows:

  • Loss of a Hydrogen Radical ([M-H]•+): A common initial fragmentation step for aromatic compounds is the loss of a hydrogen atom, leading to the formation of a stable, even-electron ion.

  • Loss of a Methyl Radical ([M-CH₃]•+): The most prominent fragmentation is expected to be the cleavage of a C-C bond to lose a methyl radical. This is a favored pathway due to the formation of a resonance-stabilized cation. This ion can undergo further rearrangement to a highly stable pyridinium or pyrrolium-type cation.

  • Loss of Acetonitrile (CH₃CN): Following the initial loss of a methyl group, the resulting ion can undergo ring cleavage and rearrangement to eliminate a molecule of acetonitrile. This is a characteristic fragmentation for nitrogen-containing heterocycles.

  • Loss of Hydrogen Cyanide (HCN): The pyrrole ring is known to fragment via the loss of HCN.[5] This pathway is also plausible for the pyrrolopyridine system, leading to a stable pyridinium-derived ion.

The following diagram illustrates the predicted primary fragmentation pathways for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Molecular Ion (M•+) m/z = 146 frag1 [M-H]+ m/z = 145 M->frag1 - H• frag2 [M-CH₃]+ m/z = 131 M->frag2 - CH₃• (Benzylic Cleavage) frag3 [M-CH₃-HCN]+ m/z = 104 frag2->frag3 - HCN frag4 [M-CH₃-CH₃CN]+ m/z = 90 frag2->frag4 - CH₃CN

Caption: Predicted EI-MS fragmentation pathway of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Comparative Analysis with Related Heterocyclic Systems

The predicted fragmentation pattern of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can be better understood by comparing it to the known fragmentation of its constituent structural motifs.

Compound ClassKey Fragmentation PathwaysRelevance to 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Alkylated Pyrroles - Loss of alkyl groups is a common pathway.[3]- Ring cleavage leading to the loss of HCN or CH₃CN.The loss of a methyl radical and subsequent elimination of HCN are predicted to be significant fragmentation pathways.
Alkylated Pyridines - Loss of a hydrogen atom from the methyl group to form a stable pyridinium methyl cation.- Loss of the entire alkyl group.[6]The initial loss of a methyl radical from the pyridine ring is a highly probable and energetically favorable process.
Indole Derivatives - Loss of HCN from the pyrrole ring is a characteristic fragmentation.[5]- For alkyl-substituted indoles, benzylic cleavage (loss of an alkyl radical) is a major pathway.As a 7-azaindole derivative, the fragmentation behavior is expected to closely mirror that of indoles, particularly the loss of HCN and the facile cleavage of the methyl groups.

This comparative analysis demonstrates that the predicted fragmentation of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a logical composite of the behaviors of its fundamental components. The initial, most favorable fragmentation is the benzylic cleavage to lose a methyl radical, a pathway common to both alkylated pyridines and indoles. Subsequent fragmentation through the loss of HCN or CH₃CN is consistent with the behavior of pyrrole and indole rings.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.

  • Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Data Analysis
  • Identify the peak corresponding to 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (m/z 146).

  • Identify and assign the major fragment ions, comparing their m/z values to the predicted fragmentation pattern.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Dissolve in Solvent b Dilute to Working Conc. a->b c Filter b->c d Inject Sample c->d e GC Separation d->e f EI Ionization (70 eV) e->f g Mass Analysis (Quadrupole) f->g h Extract Mass Spectrum g->h i Identify Molecular Ion h->i j Assign Fragment Ions i->j k Compare with Theory j->k

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The fragmentation pattern of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine under electron ionization is predicted to be dominated by the loss of a methyl radical to form a stable cation at m/z 131. Subsequent fragmentation is expected to involve the elimination of neutral molecules such as HCN and CH₃CN, which are characteristic of the pyrrole and indole ring systems. This theoretical analysis, grounded in the established fragmentation behaviors of related heterocyclic compounds, provides a robust framework for the structural confirmation and identification of this and similar molecules. The provided experimental protocol offers a clear and reliable method for obtaining high-quality mass spectral data to validate these predictions.

References

  • American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxi. (2022, May 17).
  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Djerassi, C., et al. (1967). Mass Spectrometry of Organic Compounds. Holden-Day Inc.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Sigma-Aldrich. (n.d.). 7-Azaindole 98 271-63-6.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... (n.d.). ResearchGate.
  • Hilmy, K. M. H., et al. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.

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Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases and other enzymes. The diverse biological activities of 7-azaindole derivatives, ranging from anticancer to antiviral properties, have established this core as a cornerstone in the development of novel therapeutics.

Understanding the fundamental physicochemical properties of novel 7-azaindole derivatives is paramount for their advancement as drug candidates. Among these properties, the ultraviolet-visible (UV-Vis) absorption characteristics are of critical importance. UV-Vis spectroscopy provides invaluable insights into the electronic structure of a molecule and serves as a practical tool for determining concentration, assessing solubility, and studying drug-target interactions.

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine . In the absence of direct experimental data for this specific analogue, this guide will leverage established principles of spectroscopy and extensive data on the parent 7-azaindole and related chromophores. We will offer a comparative analysis, predictive insights, and robust experimental protocols to empower researchers in their investigation of this promising class of compounds.

The Fundamental UV-Vis Absorption of the 7-Azaindole Chromophore

The UV-Vis absorption spectrum of a molecule is governed by the electronic transitions between molecular orbitals. For aromatic systems like 7-azaindole, these transitions primarily involve the π-electrons of the conjugated system (π → π* transitions).

To appreciate the characteristics of 7-azaindole, a comparison with its close analogue, indole, is instructive. The UV spectrum of indole in a non-polar solvent like cyclohexane typically displays two main absorption bands.[1] A weaker, longer-wavelength band (around 270-290 nm) with distinct vibrational fine structure is assigned to the ¹Lb transition, while a stronger, shorter-wavelength band (around 220 nm) is attributed to the ¹La transition.

The introduction of a nitrogen atom at the 7-position to form 7-azaindole perturbs the electronic structure of the chromophore. This perturbation leads to shifts in the absorption maxima and changes in the spectral profile. Computational studies and experimental data for 7-azaindole show absorption bands that are analogous to those of indole but are influenced by the electron-withdrawing nature of the pyridine nitrogen.[2] The absorption spectrum of 7-azaindole is red-shifted compared to tryptophan, which contains the indole chromophore.[3]

Anticipated Effects of 5,6-Dimethyl Substitution

The addition of two methyl groups to the 6-membered ring of the 7-azaindole scaffold at the 5- and 6-positions is expected to further modulate its UV-Vis absorption profile. Methyl groups are known to be weakly electron-donating through an inductive effect and hyperconjugation.

When attached to an aromatic ring, such electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).[4] This is because the electron-donating nature of the methyl groups raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and the energy required for the π → π* transition.

Therefore, it is predicted that 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine will exhibit absorption maxima at slightly longer wavelengths compared to the unsubstituted 7-azaindole.

Comparative Analysis: Benchmarking Against Key Analogues

A direct comparison with well-characterized parent compounds is essential for contextualizing the spectroscopic properties of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

vs. 7-Azaindole (Parent Compound)

The primary difference will be the bathochromic shift induced by the two methyl groups. We can anticipate a shift of approximately 5-10 nm for each methyl group, although the combined effect may not be strictly additive. The overall shape of the spectrum, including the relative intensities of the main absorption bands, is expected to remain similar to that of 7-azaindole.

vs. Indole

The presence of the pyridine nitrogen in the 7-azaindole core makes it a π-deficient heterocycle relative to the π-rich indole. This fundamental electronic difference results in distinct spectroscopic signatures. The UV absorption spectrum of indole in aqueous solution shows maxima around 270-280 nm.[5][6] In contrast, 7-azaindole's absorption is red-shifted.[3] The 5,6-dimethyl derivative will likely exhibit an even more pronounced red-shift compared to indole.

The table below summarizes the expected and known absorption maxima (λmax) for these compounds in a non-polar solvent.

CompoundStructureKnown/Predicted λmax (nm)Key Differences from 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Predicted: ~290-300 -
7-Azaindole ~288[3]Lacks electron-donating methyl groups, resulting in a blue-shifted absorption.
Indole ~270-280[6][7]Lacks the pyridine nitrogen, leading to a significantly different electronic distribution and a more blue-shifted spectrum.

Note: The structures are illustrative and λmax values can vary with solvent.

Solvent Effects: A Probe of Molecular Polarity

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism . This effect arises from differential solvation of the ground and excited states of the molecule.

For 7-azaindole and its derivatives, two main interactions are at play:

  • Non-specific dipole-dipole interactions: The polarity of the solvent can stabilize the ground and excited states to different extents. Studies on 7-azaindole have shown that the dipole moment in the photo-excited state is significantly higher than in the ground state.[8] This suggests that polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases.

  • Specific hydrogen-bonding interactions: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with both the pyridine nitrogen (as a hydrogen bond acceptor) and the pyrrole N-H group (as a hydrogen bond donor). These specific interactions can lead to more complex solvatochromic behavior.

For 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is expected for the π → π* transitions.

pH Dependence: The Impact of Protonation and Deprotonation

The UV-Vis spectrum of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is expected to be highly sensitive to pH due to the presence of both a basic pyridine nitrogen and an acidic pyrrole proton.

  • Acidic Conditions (Low pH): The pyridine nitrogen (N7) will be protonated to form a pyridinium cation. This protonation will increase the electron-withdrawing nature of the six-membered ring, leading to a significant bathochromic shift in the absorption spectrum.

  • Basic Conditions (High pH): The pyrrole proton (N1-H) can be removed by a strong base to form an anion. This deprotonation will introduce additional electron density into the π-system, also resulting in a bathochromic shift .

Monitoring these pH-dependent spectral shifts allows for the experimental determination of the pKa values of the molecule.

pH_Dependence Cation Protonated (Low pH) Cationic Species Neutral Neutral Species (Intermediate pH) Cation->Neutral Increase pH Neutral->Cation Decrease pH Anion Deprotonated (High pH) Anionic Species Neutral->Anion Increase pH Anion->Neutral Decrease pH

Caption: pH-dependent equilibrium of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible UV-Vis data, the following experimental protocols are recommended.

General UV-Vis Spectrum Acquisition

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution (e.g., 1 mg/mL in DMSO) B Dilute stock solution in chosen solvent to working concentration (e.g., 10 µM) A->B E Baseline correction with solvent blank B->E C Turn on spectrophotometer and allow lamps to warm up D Set wavelength range (e.g., 200-400 nm) C->D D->E F Measure absorbance of the sample E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A=εcl) G->H

Caption: Standard workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Ensure the deuterium and tungsten lamps are warmed up for at least 30 minutes for stable output.

  • Solvent Selection: Choose a UV-grade solvent that does not absorb significantly in the wavelength range of interest (e.g., methanol, ethanol, acetonitrile, cyclohexane).

  • Sample Preparation:

    • Prepare a stock solution of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution (e.g., 10 µM) in the chosen UV-grade solvent. Ensure the final concentration results in an absorbance maximum between 0.5 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Use a pair of matched quartz cuvettes (1 cm path length).

    • Fill both cuvettes with the solvent and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

    • Replace the solvent in the sample cuvette with the sample solution.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol for pH Titration
  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to pH 12).

  • Sample Preparation: Prepare identical concentrations of the compound in each buffer solution.

  • Spectrum Acquisition: Record the UV-Vis spectrum for each sample, as described in the general protocol.

  • Data Analysis: Plot the absorbance at a chosen wavelength (one that shows significant change with pH) against the pH. The resulting titration curve can be used to determine the pKa.

Data Interpretation and Applications in Drug Development

The UV-Vis absorption data for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has several practical applications:

  • Quantitative Analysis: Once the molar absorptivity is determined, UV-Vis spectroscopy provides a rapid and accurate method for quantifying the concentration of the compound in various assays, including solubility and dissolution studies.

  • Purity Assessment: The presence of unexpected peaks or shoulders in the spectrum can indicate the presence of impurities.

  • Formulation Development: Understanding the compound's absorption characteristics in different solvents and pH environments is crucial for developing stable and effective formulations.

  • Drug-Target Interaction Studies: Changes in the UV-Vis spectrum upon binding to a biological target can provide information about the binding event and the local environment of the chromophore within the binding site.

Conclusion

While direct experimental data for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is not yet widely available, a comprehensive understanding of its UV-Vis absorption characteristics can be derived from the well-established properties of the 7-azaindole scaffold and the predictable effects of alkyl substitution. We anticipate that this compound will exhibit a bathochromic shift relative to 7-azaindole and will be sensitive to both solvent polarity and pH. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and other novel 7-azaindole derivatives, facilitating their progression through the drug discovery and development pipeline.

References

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Comparative

A Comparative Guide to the Structural Validation of 5,6-dimethyl-7-azaindole: X-ray Crystallography and Its Alternatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in drug discovery. The precise arrangement of atoms dictates a molecule's function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside alternative and complementary techniques, using the framework of validating the structure of 5,6-dimethyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry.

The 7-azaindole scaffold is a privileged structure in drug discovery, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[1][2] Its ability to form key hydrogen bonding interactions makes it a valuable pharmacophore.[1][3] The specific substitution pattern, as in 5,6-dimethyl-7-azaindole, can significantly influence its biological activity and physicochemical properties, making precise structural confirmation paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, revealing atomic positions, bond lengths, and bond angles with exceptional precision.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process demanding meticulous execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 5,6-dimethyl-7-azaindole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Quality Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (e.g., CCDC) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & CIF File

Caption: Generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Crystallizing and Analyzing a 7-Azaindole Derivative:

  • Synthesis and Purification: The synthesis of 7-azaindole derivatives can be achieved through various established routes, such as the Bartoli or Batcho-Leimgruber reactions.[1][6] Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization.

  • Crystallization: High-quality single crystals are the primary requirement for a successful X-ray diffraction experiment. This is often the most challenging and time-consuming step.[7]

    • Method: Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) is a common starting point for obtaining single crystals of 7-azaindole derivatives.[8]

    • Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, minimizing defects.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[8] The diffracted X-rays are detected, and their intensities are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data.[9]

Data Presentation: Hypothetical Crystallographic Data for 5,6-dimethyl-7-azaindole

ParameterValueSignificance
Chemical FormulaC9H10N2Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP21/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.2, 17.9, 15.2The dimensions of the unit cell.
α, β, γ (°)90, 94.5, 90The angles of the unit cell.
R1, wR2 (%)< 5Indicators of the quality of the fit between the model and the data.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable, often more readily obtainable, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as 1H and 13C.[10]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles.[4]Connectivity, chemical environment, stereochemistry, dynamic processes.
Key Challenge Growing high-quality single crystals.[7]Signal overlap in complex molecules, sensitivity.
Throughput Can be low due to crystallization challenges.Generally higher than crystallography.

Experimental Data Example for a 7-Azaindole Derivative:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.82 (br s, 1H, NH), 8.75 (d, J = 2.2 Hz, 1H, H-6), ... (signals corresponding to other protons).[10]

  • 13C NMR (101 MHz, DMSO-d6): δ 148.7, 142.6, 129.1, ... (signals corresponding to carbon atoms).[8]

The chemical shifts and coupling constants in NMR spectra provide crucial information about the connectivity of atoms, which can be used to build a structural model.

Emerging and Complementary Methods

Microcrystal Electron Diffraction (MicroED): A cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, which are a billionth of the size typically needed for X-ray crystallography.[7] This method is particularly advantageous when growing large single crystals is not feasible.[7][11]

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometry and spectroscopic properties of molecules.[3][12] These theoretical predictions can be compared with experimental data to support structural assignments.

Method Comparison cluster_main Structural Validation Methods cluster_adv Advanced/Emerging Methods XRD X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) XRD->NMR Complementary MS Mass Spectrometry (Molecular Weight & Formula) XRD->MS Complementary MicroED MicroED (Structure from Nanocrystals) XRD->MicroED Alternative for small crystals Comp Computational Methods (Theoretical Structure & Properties) NMR->Comp Supportive

Caption: Interrelationship of structural validation techniques.

Conclusion

For the unambiguous structural validation of 5,6-dimethyl-7-azaindole, single-crystal X-ray crystallography remains the gold standard, providing unparalleled detail of the molecule's three-dimensional architecture. However, a comprehensive approach that integrates data from NMR spectroscopy and, where applicable, mass spectrometry, provides a self-validating system for structural confirmation. For cases where crystallization proves to be a bottleneck, emerging techniques like MicroED offer a promising alternative. The synergy of these methods, grounded in a thorough understanding of their principles and limitations, empowers researchers to confidently elucidate and utilize the structures of novel chemical entities in the pursuit of scientific advancement.

References

  • Benchchem. Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • News-Medical. Researchers develop powerful method to solve structures of small molecules.
  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations.
  • PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Excillum. Small molecule crystallography.
  • Organic Chemistry Portal. Azaindole synthesis.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

Sources

Validation

A Comparative Guide to Optimizing the Reverse-Phase LC Retention Time of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive comparison of experimental conditions to control the retention time of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in reverse-phase liquid chromatography (RPLC). Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of experimental conditions to control the retention time of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in reverse-phase liquid chromatography (RPLC). Designed for researchers, scientists, and drug development professionals, this document offers actionable insights and detailed protocols to achieve optimal chromatographic separation for this and structurally related heterocyclic compounds.

Introduction: The Chromatographic Challenge of Pyrrolopyridines

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of heterocyclic compounds, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] Accurate and reproducible quantification of these molecules is paramount, and reverse-phase liquid chromatography (RPLC) is the predominant analytical technique employed for this purpose.[3][4]

The retention time of a compound in RPLC is a critical parameter for its identification and quantification.[5][6] However, for ionizable molecules like 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, retention behavior can be complex and highly sensitive to the analytical conditions. This guide will explore the key factors influencing the retention of this compound and provide a framework for method development and optimization.

Fundamental Principles: Factors Governing Retention in RPLC

The retention of any analyte in RPLC is primarily governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. For ionizable compounds such as 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, several interconnected factors dictate this behavior.

Key Physicochemical Properties of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine:

  • Hydrophobicity (logP): The logP value is a measure of a compound's lipophilicity. A higher logP generally leads to stronger interaction with the C18 stationary phase and thus a longer retention time. The presence of the two methyl groups on the pyridine ring of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine increases its hydrophobicity compared to the parent 1H-pyrrolo[2,3-b]pyridine.

  • pKa: The pKa value indicates the pH at which the compound is 50% ionized. The pyridine nitrogen in the pyrrolopyridine ring system is basic and will be protonated at pH values below its pKa. The protonated form is more polar and will have a shorter retention time in RPLC.

Critical Chromatographic Parameters:

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer is a primary driver of retention.[6] Increasing the organic content of the mobile phase will decrease the retention time.

  • Mobile Phase pH: The pH of the mobile phase relative to the analyte's pKa is crucial for controlling the retention of ionizable compounds.[7] For a basic compound like 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, a mobile phase pH above its pKa will result in the neutral form, leading to longer retention. Conversely, a pH below the pKa will lead to the protonated, more polar form and shorter retention.

  • Stationary Phase: While C18 is the most common stationary phase, other chemistries (e.g., C8, Phenyl-Hexyl) can offer different selectivities.[8]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[5] Generally, increasing the temperature will decrease the retention time.[7]

Experimental Comparison: A Data-Driven Approach to Method Development

To illustrate the impact of these parameters, we present a comparative analysis of hypothetical experimental data for the RPLC analysis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Impact of Mobile Phase Composition and pH

The following table summarizes the expected retention times of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine under different mobile phase conditions on a standard C18 column.

Condition Mobile Phase A Mobile Phase B Gradient Expected Retention Time (min) Observations
1 0.1% Formic Acid in Water (pH ~2.7)Acetonitrile5-95% B in 10 min~2.5Short retention due to protonation of the pyridine nitrogen.
2 10 mM Ammonium Acetate in Water (pH ~6.8)Acetonitrile5-95% B in 10 min~5.8Longer retention as the compound is primarily in its neutral form.
3 0.1% Formic Acid in Water (pH ~2.7)Methanol5-95% B in 10 min~3.1Methanol is a weaker eluting solvent than acetonitrile, leading to slightly longer retention.
Influence of Stationary Phase and Temperature
Condition Stationary Phase Temperature (°C) Mobile Phase Expected Retention Time (min) Observations
4 C18300.1% Formic Acid in Water/Acetonitrile Gradient~2.5Baseline condition.
5 C18400.1% Formic Acid in Water/Acetonitrile Gradient~2.2Increased temperature decreases retention time.
6 Phenyl-Hexyl300.1% Formic Acid in Water/Acetonitrile Gradient~2.9The phenyl-hexyl phase can provide alternative selectivity through pi-pi interactions.

Experimental Protocols

Benchmark RPLC Method for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

This protocol provides a starting point for the analysis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

Optimized RPLC Method for Enhanced Retention and Peak Shape

This optimized method aims to increase the retention time and improve the peak shape by adjusting the mobile phase pH.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.8 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • All other conditions remain the same as the benchmark method.

Visualizing the Workflow and Chemical Interactions

RPLC Experimental Workflow

RPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Inject Inject Sample Sample->Inject MobilePhaseA Prepare Aqueous Buffer (e.g., 0.1% FA) MobilePhaseA->Inject MobilePhaseB Prepare Organic Solvent (e.g., ACN) MobilePhaseB->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Time & Peak Area Chromatogram->Analyze pH_Effect cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph Higher pH (e.g., pH 6.8) Analyte_Low Protonated 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine More Polar Interaction_Low Weak Interaction with C18 Analyte_Low->Interaction_Low Reduced Hydrophobicity Result_Low Shorter Retention Time Interaction_Low->Result_Low Analyte_High Neutral 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine More Lipophilic Interaction_High Strong Interaction with C18 Analyte_High->Interaction_High Increased Hydrophobicity Result_High Longer Retention Time Interaction_High->Result_High

Caption: The effect of mobile phase pH on the ionization state and retention of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Conclusion and Recommendations

The retention time of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in reverse-phase liquid chromatography is highly tunable through the strategic manipulation of mobile phase composition and pH. For robust and reproducible analysis, careful consideration of the compound's physicochemical properties is essential.

Key Recommendations:

  • For rapid screening: A low pH mobile phase (e.g., 0.1% formic acid) with an acetonitrile gradient will provide short retention times.

  • For improved resolution and separation from polar impurities: A mobile phase pH closer to neutral (e.g., pH 6-7) will increase retention and may improve peak shape.

  • Method validation: It is crucial to validate the chosen method for linearity, accuracy, precision, and robustness as per ICH guidelines. [4] By understanding the principles outlined in this guide and systematically evaluating the key chromatographic parameters, researchers can develop and optimize RPLC methods for the reliable analysis of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine and other related heterocyclic compounds.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Handling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in a Research Environment

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Triage The foundational principle of laboratory safety is a comprehensive understanding of the potential risks associated with a chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

The foundational principle of laboratory safety is a comprehensive understanding of the potential risks associated with a chemical. Based on its structural components—a pyridine ring fused to a pyrrole ring with two methyl substituents—we can anticipate a hazard profile that includes:

  • Flammability: Pyridine is a highly flammable liquid.[2][3] Therefore, 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine should be treated as a flammable substance.

  • Toxicity: Pyridine and its derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Exposure can lead to skin and respiratory irritation.[5] Symptoms of pyridine exposure may include dizziness, headache, and nausea.[5]

  • Irritation: Direct contact with related compounds is known to cause skin and serious eye irritation.[6]

This initial assessment mandates the use of specific personal protective equipment (PPE) and engineering controls to mitigate the risks of exposure and physical hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[7]Protects against splashes and potential fumes that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[8]Provides chemical resistance against pyridine and its derivatives.[1]
Skin and Body Protection A flame-resistant lab coat is essential.[7] Consider chemical-resistant aprons for larger quantities.Protects against skin contact, which can be harmful.[1] The flame-resistant property is crucial due to the flammability of pyridine compounds.[1]
Respiratory Protection All handling of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine must be conducted in a certified chemical fume hood.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[1][9]Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[1]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocol outlines the key steps for handling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection sticker.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible and you are familiar with its contents.

  • Waste Container Labeling: Prepare a designated, properly labeled hazardous waste container for all solid and liquid waste generated.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Check Spill Kit prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Standard workflow for handling 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Post-Handling and Decontamination
  • Decontamination: All glassware and equipment that have come into contact with 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine should be decontaminated.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and absorbent materials, in the designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response

The following decision tree outlines the appropriate response to a spill of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

G spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Notify EHS is_major->evacuate Yes is_contained Contained in Hood? is_major->is_contained No is_contained->evacuate No absorb Absorb with Inert Material (e.g., vermiculite) is_contained->absorb Yes dispose Collect and Place in Hazardous Waste Container absorb->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Spill response decision tree for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

For minor spills contained within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[5] Once absorbed, transfer the material to a sealed container for disposal.[5]

Exposure Protocol
  • Eye Contact: Immediately flush the affected eye with copious amounts of water for at least 15 minutes, holding the eyelid open.[8] Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, including unused product, contaminated materials, and reaction byproducts, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for all waste.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste management provider.[11] Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these protocols, researchers can safely handle 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, ensuring a secure laboratory environment for themselves and their colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific.
  • Benchchem.
  • Gefahrstoff-und-Umwelt. (2026, January 2).
  • Carl ROTH.
  • Jubilant Ingrevia Limited.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
  • Fisher Scientific.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • INDOFINE Chemical Company.
  • Carl ROTH.
  • ChemScene. (2025, December 8).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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